An In-depth Technical Guide on the Structural Properties of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
This technical guide provides a comprehensive overview of the structural properties, synthesis, and characterization of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. The information is intended for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the structural properties, synthesis, and characterization of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Physical Properties
3-Amino-5,5-dimethyl-2-cyclohexen-1-one, with the molecular formula C₈H₁₃NO, is a cyclic enaminone.[1] It is a stable, solid compound at room temperature.[2]
Table 1: Physical and Chemical Properties
Property
Value
Source
Molecular Formula
C₈H₁₃NO
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Molecular Weight
139.19 g/mol
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CAS Number
873-95-0
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Melting Point
166 °C
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Appearance
Solid
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InChI Key
MTZNODTZOSBYJW-UHFFFAOYSA-N
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Structural Properties
The structural properties of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one are characterized by a cyclohexene ring with an amino group at position 3 and a ketone at position 1. The presence of two methyl groups at position 5 influences the ring conformation.
Enaminones can exist in equilibrium between the keto-enamine and enol-imine tautomeric forms. For 3-substituted-5,5-dimethylcyclohex-2-enones, the keto-enamine form is generally the more stable tautomer. The formation of 3-benzylamino-5,5-dimethylcyclohex-2-enone has been shown to proceed through an initial enol-imine tautomer which then converts to the more stable keto-enamine.[3]
Synthesis
The synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is typically achieved through the condensation reaction of a β-diketone, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), with an amine source, such as ammonia. This is a common and efficient method for the preparation of β-enaminones.[4]
This protocol is based on general procedures for the synthesis of β-enaminones from β-diketones and amines.[5][6][7]
Materials: 5,5-dimethyl-1,3-cyclohexanedione (dimedone), ammonium acetate, toluene, Dean-Stark apparatus, round-bottom flask, magnetic stirrer, heating mantle, and condenser.
Procedure:
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add 5,5-dimethyl-1,3-cyclohexanedione (1 equivalent) and ammonium acetate (1.1 equivalents).
Add a suitable solvent, such as toluene, to the flask.
Heat the reaction mixture to reflux with continuous stirring. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
Remove the solvent under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Proposed synthesis workflow for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Spectroscopic Characterization
The structure of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one can be confirmed using various spectroscopic techniques. The expected spectral data are summarized below.
Table 2: Predicted Spectroscopic Data
Technique
Expected Peaks/Signals
¹H NMR
- Singlet for the two methyl groups (C(CH₃)₂) at ~1.0 ppm. - Singlet for the two methylene groups (CH₂) adjacent to the gem-dimethyl group at ~2.2 ppm. - Singlet for the vinyl proton (-C=CH-) at ~5.0-5.5 ppm. - Broad singlet for the amine protons (-NH₂) which may be exchangeable with D₂O.
¹³C NMR
- Signal for the gem-dimethyl carbons at ~28 ppm. - Signal for the quaternary carbon of the gem-dimethyl group at ~32 ppm. - Signals for the methylene carbons at ~45 and ~50 ppm. - Signal for the vinylic carbon attached to the amino group (-C=CH-N) at ~98 ppm. - Signal for the other vinylic carbon (-C=CH-) at ~160-170 ppm. - Signal for the carbonyl carbon (C=O) at ~195-200 ppm.
IR (cm⁻¹)
- N-H stretching vibrations around 3200-3400 cm⁻¹. - C=O stretching vibration around 1650 cm⁻¹. - C=C stretching vibration around 1600 cm⁻¹. - N-H bending vibration around 1550 cm⁻¹.
Mass Spec.
- Molecular ion peak (M⁺) at m/z = 139.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Record the chemical shifts relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
¹³C NMR: Acquire the proton-decoupled spectrum on the same instrument.
Infrared (IR) Spectroscopy:
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
Technique: Use a suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
General experimental workflow for the characterization of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Biological Activity
While 3-Amino-5,5-dimethyl-2-cyclohexen-1-one itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. For instance, certain derivatives have shown potential as antagonists for the CXCR2 chemokine receptor, which is implicated in inflammatory diseases. However, there is limited information on the specific biological signaling pathways directly involving the parent compound. Further research is required to explore the pharmacological potential of this core structure.
An In-depth Technical Guide to 3-Amino-5,5-dimethyl-2-cyclohexen-1-one: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a ve...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a versatile heterocyclic building block with significant potential in medicinal chemistry. This document details its fundamental characteristics, outlines a common synthetic approach, and explores its emerging role as a modulator of key biological pathways relevant to drug discovery.
Core Physical and Chemical Properties
3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a cyclic enaminone that presents as a stable, crystalline solid at room temperature. A summary of its key physical and chemical properties is provided in the tables below.
Table 2: Spectroscopic Data (Predicted and Representative)
Spectrum
Key Features
¹H NMR
Signals corresponding to the vinyl proton, amine protons, and methylene and methyl groups of the cyclohexene ring.
¹³C NMR
Resonances for the carbonyl carbon, vinylic carbons, and aliphatic carbons of the ring and methyl groups.
IR (Infrared)
Characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), and C=C stretching (alkene).
Mass Spec.
A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.
Synthesis and Experimental Protocols
The synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is typically achieved through the condensation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with an ammonia source. This reaction is a well-established method for the formation of enaminones.
General Synthetic Protocol: From Dimedone
This protocol outlines the general steps for the synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one from dimedone.
Materials:
5,5-dimethyl-1,3-cyclohexanedione (Dimedone)
Ammonium acetate or aqueous ammonia
Ethanol or another suitable solvent
Toluene (for azeotropic removal of water, optional)
Glacial acetic acid (catalyst, optional)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,5-dimethyl-1,3-cyclohexanedione (1 equivalent) in a suitable solvent such as ethanol.
Add an excess of an ammonia source, such as ammonium acetate (2-3 equivalents).
If desired, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield 3-Amino-5,5-dimethyl-2-cyclohexen-1-one as a crystalline solid.
General workflow for the synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Emerging Role in Drug Development: CXCR2 Antagonism
Recent studies have highlighted the potential of 3-aminocyclohex-2-en-1-one derivatives as potent antagonists of the C-X-C chemokine receptor 2 (CXCR2).[4] CXCR2 is a G protein-coupled receptor (GPCR) that plays a critical role in the recruitment of neutrophils to sites of inflammation. Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), arthritis, and certain types of cancer.[5]
The CXCR2 Signaling Pathway and Point of Intervention
The binding of chemokines, such as CXCL8 (IL-8), to CXCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This triggers a cascade of downstream signaling events, ultimately resulting in neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators. 3-Amino-5,5-dimethyl-2-cyclohexen-1-one and its derivatives are believed to act as allosteric modulators or competitive antagonists, binding to CXCR2 and preventing its activation by endogenous chemokines.
Simplified CXCR2 signaling pathway and the inhibitory action of the antagonist.
The development of CXCR2 antagonists based on the 3-aminocyclohex-2-en-1-one scaffold represents a promising avenue for the treatment of a wide range of inflammatory conditions. Further research into the structure-activity relationships (SAR) of this class of compounds is crucial for the optimization of their potency, selectivity, and pharmacokinetic properties.[4]
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the chemistry and therapeutic potential of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. The information provided herein is intended to facilitate further investigation and innovation in this exciting area of medicinal chemistry.
For Researchers, Scientists, and Drug Development Professionals Chemical Information and Synonyms Chemical Name: 3-Amino-5,5-dimethyl-2-cyclohexen-1-one CAS Number: 873-95-0 Molecular Formula: C₈H₁₃NO Molecular Weight: 1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Chemical Information and Synonyms
Chemical Name: 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
CAS Number: 873-95-0
Molecular Formula: C₈H₁₃NO
Molecular Weight: 139.19 g/mol
Synonyms:
5,5-Dimethyl-3-aminocyclohex-2-enone
3-Amino-5,5-dimethylcyclohex-2-enone
Physicochemical Properties
This section summarizes the key physicochemical properties of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Property
Value
Reference
Melting Point
165-167 °C
Boiling Point
216.3±30.0 °C (Predicted)
Density
0.992 g/cm³
Appearance
White to Amber powder/crystalline solid
Synthesis and Reactivity
3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a versatile synthetic intermediate. Its enaminone functionality allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.
Synthesis
A common and straightforward method for the synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with an ammonia source, such as ammonium acetate.
Experimental Protocol: Synthesis from Dimedone
Materials:
5,5-dimethyl-1,3-cyclohexanedione (Dimedone)
Ammonium acetate
Toluene
Dean-Stark apparatus
Reflux condenser
Heating mantle
Standard laboratory glassware
Procedure:
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of 5,5-dimethyl-1,3-cyclohexanedione (1 equivalent) and ammonium acetate (1.1 equivalents) in toluene is prepared.
The reaction mixture is heated to reflux, and the water generated during the reaction is azeotropically removed using the Dean-Stark trap.
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Tautomerism and Reactivity
3-Amino-5,5-dimethyl-2-cyclohexen-1-one exists in tautomeric equilibrium between the keto-enamine and enol-imine forms. The keto-enamine form is generally the more stable tautomer.[1] This equilibrium is crucial for its reactivity.
The enaminone structure provides two main sites for electrophilic attack: the α-carbon of the enamine and the nitrogen atom. It can also react with nucleophiles, particularly after activation of the carbonyl group. This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, derivatives of this compound have been synthesized by reacting the enaminone with various electrophiles.
Logical Relationship of Tautomerism:
Caption: Tautomeric equilibrium of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Applications in Drug Discovery and Development
The 3-amino-2-cyclohexen-1-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one have been investigated for their potential therapeutic applications, particularly as antimicrobial agents.
Antimicrobial Activity
Several studies have reported the synthesis of derivatives of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one and their evaluation for antimicrobial activity. These derivatives have shown activity against various bacterial and fungal strains. For example, some N-substituted derivatives have demonstrated notable antibacterial and antifungal effects.
The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The 3-Amino-5,5-dimethyl-2-cyclohexen-1-one core provides a promising scaffold for the design and synthesis of new antimicrobial compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the antimicrobial potency and spectrum of this class of compounds.
Experimental Workflow for Antimicrobial Screening:
Caption: A typical workflow for the synthesis and antimicrobial evaluation of derivatives.
Signaling Pathways
While direct studies on the specific signaling pathways modulated by 3-Amino-5,5-dimethyl-2-cyclohexen-1-one are limited, the antimicrobial activity of its derivatives suggests potential interference with essential bacterial pathways. Based on the known mechanisms of other antimicrobial agents with similar structural motifs, potential targets could include:
Cell Wall Synthesis: Inhibition of enzymes involved in peptidoglycan biosynthesis.
Protein Synthesis: Interference with ribosomal function.
DNA Replication and Repair: Inhibition of enzymes such as DNA gyrase or topoisomerase.
Further research is necessary to elucidate the precise mechanism of action and to identify the specific molecular targets and signaling pathways affected by this class of compounds.
Hypothetical Signaling Pathway Inhibition:
Caption: A hypothetical mechanism of action targeting bacterial DNA gyrase.
Conclusion
3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a readily accessible and chemically versatile scaffold with significant potential in organic synthesis and drug discovery. Its utility as a precursor for heterocyclic compounds, coupled with the observed antimicrobial activity of its derivatives, makes it an attractive starting point for the development of new therapeutic agents. Future research should focus on a more detailed exploration of its biological activities, elucidation of its mechanism of action, and the expansion of its structure-activity relationship profile to guide the design of more potent and selective drug candidates.
IUPAC name and molecular formula of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a cyclic enaminone, a class of compounds characterized by an amine group conjugated to a carbonyl gr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a cyclic enaminone, a class of compounds characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond. This structural motif imparts unique chemical reactivity, making it a valuable building block in organic synthesis. Its derivatives have garnered significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting inflammatory diseases and cancer. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its emerging role in drug discovery, with a focus on the development of CXCR2 antagonists.
Chemical and Physical Properties
3-Amino-5,5-dimethyl-2-cyclohexen-1-one, also known by its IUPAC name 3-amino-5,5-dimethylcyclohex-2-en-1-one, is a stable, crystalline solid at room temperature. Its core structure consists of a cyclohexenone ring substituted with an amino group at the 3-position and two methyl groups at the 5-position.
The most common and straightforward synthesis of 3-amino-5,5-dimethyl-2-cyclohexen-1-one involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with an ammonia source. This reaction is a classic example of enamine formation from a β-dicarbonyl compound.
Experimental Protocol: Synthesis from Dimedone
Materials:
5,5-dimethylcyclohexane-1,3-dione (Dimedone)
Ammonium acetate or aqueous ammonia
Ethanol or Toluene
Dean-Stark apparatus (if using toluene)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Crystallization dish
Büchner funnel and filter paper
Procedure:
In a round-bottom flask, dissolve 1 mole equivalent of 5,5-dimethylcyclohexane-1,3-dione in a minimal amount of a suitable solvent like ethanol or toluene.
Add a slight excess (1.1 to 1.5 mole equivalents) of an ammonia source, such as ammonium acetate.
If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
If using ethanol, the product may precipitate upon cooling. If using toluene, the solvent is typically removed under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 3-amino-5,5-dimethyl-2-cyclohexen-1-one as a crystalline solid.
Synthesis Pathway Diagram
Caption: Synthesis from Dimedone.
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 3-amino-5,5-dimethyl-2-cyclohexen-1-one. Below are the expected spectral data based on its structure and data from closely related analogs.
¹H NMR (Predicted)
¹³C NMR (Predicted)
IR (KBr, cm⁻¹)
Mass Spec (EI)
δ (ppm)
Assignment
δ (ppm)
Assignment
~5.5-6.5
(br s, 2H, -NH₂)
~195
C=O (C1)
~5.1
(s, 1H, =CH-)
~163
=C-NH₂ (C3)
~2.1
(s, 2H, -CH₂-C=O)
~98
=CH (C2)
~2.0
(s, 2H, -CH₂-C(CH₃)₂)
~51
-CH₂-C=O (C4)
~1.0
(s, 6H, -C(CH₃)₂)
~45
-CH₂-C(CH₃)₂ (C6)
~32
-C(CH₃)₂ (C5)
~28
-C(CH₃)₂
Note: Predicted NMR values are based on spectral data of similar enaminone structures. Actual experimental values may vary slightly.
Application in Drug Development: CXCR2 Antagonism
The 3-aminocyclohex-2-en-1-one scaffold has emerged as a promising pharmacophore for the development of antagonists for the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its activating ligands (e.g., CXCL1, CXCL8) play a critical role in the recruitment of neutrophils and other myeloid cells to sites of inflammation and are implicated in the pathogenesis of various inflammatory diseases and the progression of several types of cancer.
CXCR2 Signaling Pathway
CXCR2 is a G-protein coupled receptor (GPCR). Ligand binding to CXCR2 initiates a conformational change, leading to the activation of intracellular heterotrimeric G-proteins. This activation triggers multiple downstream signaling cascades, including the PI3K/Akt, PLC/PKC, and MAPK pathways, which ultimately regulate cellular processes such as chemotaxis, degranulation, and cell survival.
This protocol outlines a typical in vitro assay to evaluate the efficacy of 3-amino-5,5-dimethyl-2-cyclohexen-1-one derivatives as CXCR2 antagonists by measuring their ability to inhibit chemokine-induced cell migration.
Test compounds (derivatives of 3-amino-5,5-dimethyl-2-cyclohexen-1-one)
CXCL8 (or other CXCR2 ligand) as a chemoattractant
Cell culture medium
Transwell migration plates (e.g., 8 µm pore size)
Cell viability assay kit (e.g., MTT, Calcein-AM)
Plate reader
Procedure:
Cell Preparation: Culture CXCR2-expressing cells to the appropriate density and harvest. Resuspend the cells in serum-free medium.
Assay Setup:
In the lower chamber of the Transwell plate, add medium containing the chemoattractant (CXCL8).
In separate wells, add medium with various concentrations of the test compounds. Include a vehicle control.
Cell Treatment: Pre-incubate the prepared cells with different concentrations of the test compounds (or vehicle control) for 30-60 minutes at 37°C.
Migration: Add the pre-incubated cells to the upper chamber of the Transwell plate.
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (typically 2-4 hours).
Quantification:
Remove the non-migrated cells from the top of the membrane with a cotton swab.
Quantify the migrated cells in the lower chamber using a cell viability assay.
Measure the signal (e.g., absorbance or fluorescence) with a plate reader.
Data Analysis: Calculate the percentage of migration inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the cell migration).
In-depth Technical Guide: 1H and 13C NMR Spectral Data for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the enaminone compound, 3-Amino-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the enaminone compound, 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. Enaminones are valuable synthons in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of heterocyclic compounds with potential pharmacological activities. A thorough understanding of their spectral characteristics is crucial for reaction monitoring, structural elucidation, and quality control in drug discovery and development.
Spectroscopic Data
For a structurally similar compound, 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one, the following spectral data has been reported and can be used for comparative analysis.[1]
Table 1: ¹H NMR Spectral Data for a Related Compound: 3-Amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one
Signal
Chemical Shift (δ, ppm)
Multiplicity
Assignment
1
0.96
singlet
2 x CH₃ (C5)
2
2.20
singlet
CH₂ (C4)
3
2.53
singlet
CH₂ (C6)
4
8.12
doublet (J = 12.4 Hz)
=CH-NO₂
5
8.39
doublet (J = 12.4 Hz)
=CH-C(NH₂)
6
8.48
singlet
NH₂
7
8.74
singlet
NH₂
Table 2: ¹³C NMR Spectral Data for a Related Compound: 3-Amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one
Signal
Chemical Shift (δ, ppm)
Assignment
1
27.94
2 x C H₃
2
31.41
C (CH₃)₂ (C5)
3
44.12
C H₂ (C4)
4
51.46
C H₂ (C6)
5
100.02
=C -C(NH₂)
6
131.82
=C H-NO₂
7
132.15
=C H-C(NH₂)
8
172.30
C =C-NH₂ (C3)
9
193.93
C =O (C1)
Note: The assignments for the target molecule, 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, are expected to show similar patterns, with the vinylic proton appearing as a singlet and the corresponding carbon signal shifted upfield in the absence of the nitroethenyl substituent.
Experimental Protocols
A general experimental protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of enaminone compounds is outlined below. This protocol is based on standard laboratory practices and can be adapted for specific instrumentation.
Sample Preparation:
Dissolution: Accurately weigh approximately 5-10 mg of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for enaminones.
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. To ensure homogeneity of the magnetic field, the sample height in the tube should be at least 4 cm.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters:
The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
¹H NMR:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: Approximately 12-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64 scans, depending on the sample concentration.
Temperature: 298 K.
¹³C NMR:
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
Spectral Width: Approximately 200-240 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.
Temperature: 298 K.
Data Processing:
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum.
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Mandatory Visualization
To aid in the interpretation of the NMR data, the following diagrams illustrate the structure of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one and a conceptual workflow for its NMR analysis.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. This compound...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. This compound, an enaminone, is of significant interest in synthetic organic chemistry and drug discovery due to its versatile reactivity and potential biological activities. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.
Molecular Structure and Expected Vibrational Modes
3-Amino-5,5-dimethyl-2-cyclohexen-1-one possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The molecule's structure, featuring a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group, results in a unique spectral fingerprint. The primary functional groups and their expected vibrational modes are:
N-H Group (Amine): The presence of the amino group will result in N-H stretching vibrations.
C=O Group (Ketone): The carbonyl group within the cyclohexenone ring is a strong IR absorber.
C=C Group (Alkene): The carbon-carbon double bond, conjugated with the carbonyl group, will have a characteristic stretching frequency.
C-H Bonds (Alkyl): The methyl and methylene groups give rise to various stretching and bending vibrations.
C-N Bond (Amine): The carbon-nitrogen bond will also exhibit a stretching vibration.
Quantitative Infrared Absorption Data
The following table summarizes the expected and observed infrared absorption bands for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. The exact positions of the peaks can vary slightly depending on the sample preparation method and the physical state of the sample.
Vibrational Mode
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
Notes
N-H Stretch
Secondary Amine
3500 - 3300
Medium
Often appears as a broad or sharp band. In solid state, hydrogen bonding can broaden this peak and shift it to a lower frequency.
C-H Stretch (sp²)
Alkene
3100 - 3000
Medium
Corresponds to the C-H bond on the C=C double bond.
C-H Stretch (sp³)
Alkyl
3000 - 2850
Medium
Arises from the methyl and methylene groups in the ring.
C=O Stretch
Ketone
1650 - 1600
Strong
The conjugation with the C=C and amino group lowers the frequency from a typical unconjugated ketone (around 1715 cm⁻¹). This is a key diagnostic peak.
C=C Stretch
Alkene
1620 - 1580
Medium
This peak is also influenced by conjugation.
N-H Bend
Secondary Amine
1650 - 1550
Medium
This peak may sometimes overlap with the C=O or C=C stretching bands.
C-H Bend (sp³)
Alkyl
1470 - 1350
Medium
Bending vibrations of the methyl and methylene groups.
C-N Stretch
Amine
1350 - 1250
Medium
Stretching vibration of the carbon-nitrogen single bond.
This section details a standard procedure for obtaining a high-quality infrared spectrum of a solid sample like 3-Amino-5,5-dimethyl-2-cyclohexen-1-one using the KBr pellet technique.[1][2][3]
Infrared (IR) grade Potassium Bromide (KBr), finely ground and dried
Agate mortar and pestle
Pellet press with die set
FTIR spectrometer
Spatula
Desiccator
Procedure:
Sample Preparation:
Thoroughly clean and dry the agate mortar and pestle.
Weigh approximately 1-2 mg of the 3-Amino-5,5-dimethyl-2-cyclohexen-1-one sample.
Add approximately 100-200 mg of dry, IR-grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.[1]
Pellet Formation:
Transfer a portion of the powdered mixture into the die of the pellet press.
Distribute the powder evenly to ensure a uniform pellet thickness.
Assemble the die and place it in the hydraulic press.
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.
Spectral Acquisition:
Carefully remove the KBr pellet from the die.
Place the pellet in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
Acquire the infrared spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
Data Analysis:
Process the acquired spectrum by performing a background subtraction.
Identify the key absorption bands and record their wavenumbers (in cm⁻¹).
Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in the molecule.
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Caption: Logical workflow for the IR analysis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Conclusion
Infrared spectroscopy is a powerful and readily available analytical technique for the characterization of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. By identifying the characteristic absorption bands corresponding to the N-H, C=O, C=C, and C-H vibrations, researchers can confirm the identity and purity of the compound. The provided experimental protocol and logical workflow serve as a practical guide for obtaining and interpreting high-quality IR spectra for this and related enaminone compounds, aiding in research and development in the fields of chemistry and drug discovery.
Mass Spectrometry of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (Dimedone enamine). Due...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (Dimedone enamine). Due to the limited availability of direct mass spectral data for this specific compound in the public domain, this guide synthesizes information from structurally related compounds, including dimedone derivatives, α,β-unsaturated ketones, and cyclic enamines, to propose likely fragmentation patterns and outline standardized experimental protocols.
Introduction to the Mass Spectrometry of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a cyclic enamine of significant interest in synthetic chemistry and drug development. Mass spectrometry is a critical analytical technique for its characterization, providing essential information on its molecular weight and structure through fragmentation analysis. This guide explores its behavior under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Predicted Mass Spectral Data
The following tables summarize the predicted quantitative data for the mass spectrometry analysis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, based on common fragmentation pathways for related chemical structures.
Predicted Electron Ionization (EI-MS) Data
m/z
Proposed Fragment
Formula
Notes
139
[M]•+
C8H13NO
Molecular Ion
124
[M - CH3]•+
C7H10NO
Loss of a methyl radical
111
[M - C2H4]•+
C6H9NO
Retro-Diels-Alder (RDA) fragmentation
96
[M - C3H7]•+
C5H6NO
Loss of an isopropyl radical
83
[M - C4H8]•+
C4H5NO
Cleavage of the cyclohexene ring
68
[C4H6N]+
C4H6N
Further fragmentation
55
[C3H5N]+
C3H5N
Further fragmentation
Predicted Electrospray Ionization (ESI-MS) Data (Positive Mode)
m/z
Proposed Fragment
Formula
Notes
140
[M+H]+
C8H14NO
Protonated Molecule
123
[M+H - NH3]+
C8H11O
Loss of ammonia
112
[M+H - C2H4]+
C6H10NO
Loss of ethene via RDA-like fragmentation
84
[C5H10N]+
C5H10N
Ring opening and fragmentation
56
[C3H6N]+
C3H6N
Further fragmentation
Experimental Protocols
The following are detailed methodologies for the mass spectrometry analysis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Sample Preparation
Dissolution: Dissolve approximately 1 mg of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in 1 mL of a suitable solvent. For EI-MS, volatile solvents like methanol or acetonitrile are preferred. For ESI-MS, a mixture of methanol and water (e.g., 1:1 v/v) with 0.1% formic acid (for positive ion mode) is recommended.
Dilution: For ESI-MS, further dilute the initial solution to a final concentration of approximately 1-10 µg/mL.
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent instrument contamination.
Electron Ionization Mass Spectrometry (EI-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is typically used.
GC Conditions:
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Inlet Temperature: 250°C.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
MS Conditions:
Ionization Energy: 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Mass Range: m/z 40-400.
Scan Speed: 1000 amu/s.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.
LC Conditions (for sample introduction):
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A suitable gradient to elute the compound (e.g., starting with 5% B, ramping to 95% B).
Literature review on the chemistry of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
An In-depth Guide for Researchers and Drug Development Professionals Abstract 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, an enaminone derived from the well-known 1,3-dicarbonyl compound 5,5-dimethylcyclohexane-1,3-dione (d...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
3-Amino-5,5-dimethyl-2-cyclohexen-1-one, an enaminone derived from the well-known 1,3-dicarbonyl compound 5,5-dimethylcyclohexane-1,3-dione (dimedone), serves as a versatile and valuable building block in modern organic and medicinal chemistry. Its unique structural motif, featuring a nucleophilic enamine system conjugated to a carbonyl group, imparts a rich and varied reactivity profile. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, spectroscopic characterization, and key chemical transformations of this compound. Detailed experimental protocols for its preparation and representative reactions are provided, alongside structured data tables for easy reference. Furthermore, key synthetic and mechanistic pathways are visualized using logical diagrams to facilitate a deeper understanding of its chemical behavior. This document is intended to be a core resource for researchers, scientists, and drug development professionals leveraging this scaffold in the design and synthesis of novel chemical entities.
Synthesis and Physicochemical Properties
The target compound is primarily synthesized from its precursor, 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone. Dimedone itself is prepared via a well-established sequence involving a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen (Dieckmann) condensation, hydrolysis, and decarboxylation.
Synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
The most direct method for the synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is the reaction of dimedone with an ammonia source, such as ammonium acetate or aqueous ammonia, typically with azeotropic removal of water.
Caption: General synthetic route to the title compound from dimedone.
Physicochemical and Spectroscopic Data
The compound is a stable, crystalline solid. Key physical and spectroscopic data are summarized below. While a complete, published, and unequivocally assigned dataset is not available in a single source, the following tables compile typical values from supplier data and spectral predictions based on closely related analogs.
Note: NMR data are estimated based on established chemical shift ranges and data from N-substituted analogs. Precise, experimentally verified data from peer-reviewed literature is scarce.
Reactivity and Reaction Mechanisms
The reactivity of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is dominated by the nucleophilic character of the enamine system. The nitrogen atom and the α-carbon (C2) are both potential sites for electrophilic attack, governed by resonance stabilization.
Due to the ambident nucleophilic nature of the enaminone, reactions with electrophiles such as alkyl halides or acyl chlorides can potentially occur at either the nitrogen or the α-carbon. The outcome is often dependent on the reaction conditions (solvent, temperature) and the nature of the electrophile (hard vs. soft).
Alkylation: Reaction with alkyl halides can lead to N-alkylation or C-alkylation.
Acylation: Reaction with acyl chlorides or anhydrides typically yields the N-acylated product due to the higher reactivity of the nitrogen lone pair.
Caption: General mechanism for reaction with electrophiles.
Applications in Organic Synthesis
This enaminone is a powerful synthon for the construction of various heterocyclic systems and is widely used in multicomponent reactions.
Multicomponent Reactions (MCRs)
The compound is an excellent substrate for MCRs, such as the Hantzsch pyridine synthesis or variations thereof, to produce highly substituted dihydropyridines and other fused heterocyclic scaffolds of medicinal interest. In these reactions, the enaminone acts as the nitrogen-containing component and a β-enamino ketone.
Caption: Workflow for a typical multicomponent reaction.
Experimental Protocols
Synthesis of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add dimedone, ammonium acetate, and toluene.
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
Continue refluxing until no more water is collected (typically 3-5 hours).
Cool the reaction mixture to room temperature.
Remove the toluene under reduced pressure using a rotary evaporator.
The resulting solid residue is the crude product.
Purify the product by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.
Conclusion
3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a foundational starting material with a rich chemical profile that enables the synthesis of a wide array of complex molecules. Its straightforward preparation, coupled with its predictable yet versatile reactivity as a nucleophile and a key component in multicomponent reactions, solidifies its importance in synthetic and medicinal chemistry. This guide has consolidated the essential chemical knowledge, data, and procedural information to support its effective utilization in research and development settings, while also highlighting areas where further detailed spectroscopic characterization is warranted.
Crystal structure of 3-amino-5,5-dimethyl-2-cyclohexen-1-one derivatives
An In-depth Technical Guide to the Crystal Structure of 3-amino-5,5-dimethyl-2-cyclohexen-1-one Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of th...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Crystal Structure of 3-amino-5,5-dimethyl-2-cyclohexen-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the crystal structure of 3-amino-5,5-dimethyl-2-cyclohexen-1-one, a core scaffold found in various biologically active compounds. Understanding the three-dimensional structure, molecular conformation, and intermolecular interactions of its derivatives is crucial for structure-based drug design and the development of novel therapeutics. This document summarizes key crystallographic data, details experimental methodologies, and visualizes common structural motifs and workflows.
Experimental and Analytical Workflow
The determination of the crystal structure for these derivatives follows a well-established workflow. This process begins with the chemical synthesis of the target compound, followed by a critical crystallization step to obtain single crystals of suitable quality for X-ray diffraction analysis. The final stages involve data collection, structure solution, and refinement to yield a precise atomic model.
Fig. 1: General workflow for crystal structure determination.
Analysis of Key Crystal Structures
The following sections detail the crystallographic findings for specific derivatives, highlighting differences in substitution, conformation, and crystal packing.
The crystal structure of this nitroethenyl derivative reveals an asymmetric unit containing two independent molecules with similar geometries. The cyclohexene ring in both molecules adopts an envelope conformation, a common feature for this scaffold.[1]
3-Anilino-5,5-dimethylcyclohex-2-enone
In this N-phenyl substituted derivative (also known as 3-anilino-5,5-dimethylcyclohex-2-enone), the cyclohexene ring exhibits a half-chair conformation.[2] The attached aniline group is significantly twisted relative to the enaminone moiety.[2]
Comparative Crystallographic Data
The structural parameters of these derivatives provide insight into how substitutions on the core scaffold influence the crystal packing and conformation.
Intermolecular Interactions and Supramolecular Assembly
A defining feature in the crystal packing of these derivatives is the formation of extensive networks of intermolecular interactions. Hydrogen bonds are particularly significant, often dictating the overall supramolecular architecture.
In the crystal of 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one, molecules are linked by N—H⋯O hydrogen bonds, creating supramolecular layers.[1] Weaker C—H⋯O interactions further stabilize this arrangement. Similarly, the structure of 3-anilino-5,5-dimethylcyclohex-2-enone features layers consolidated by N—H⋯O hydrogen bonds, with additional stabilization from C—H⋯π interactions.[2]
Fig. 2: Schematic of N-H···O hydrogen bond formation.
Hydrogen Bond Geometry
The precise geometry of the hydrogen bonds is critical for understanding the strength and directionality of these interactions. The table below lists the key hydrogen bonds for 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one.[3]
D—H···A
d(D-H) / Å
d(H···A) / Å
d(D···A) / Å
∠(DHA) / °
N1A—H1NA···O1B
0.84 (2)
2.06 (3)
2.873 (2)
162 (2)
N1A—H2NA···O3B
0.88 (2)
2.10 (3)
2.961 (2)
167 (2)
N1B—H1NB···O3A
0.92 (2)
2.03 (3)
2.942 (2)
168 (2)
N1B—H2NB···O1A
0.85 (3)
2.04 (2)
2.858 (2)
162 (2)
C2A—H2A1···O1B
0.97
2.42
3.262 (2)
145
C2B—H2B1···O1A
0.97
2.46
3.298 (2)
144
(D = Donor atom; A = Acceptor atom)
Detailed Experimental Protocols
The methodologies employed are crucial for the reproducibility and validation of crystallographic data.
Synthesis and Crystallization
3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one: A mixture of 3-amino-5,5-dimethylcyclohex-2-enone (1 mmol) and potassium salt of alpha-nitro acetaldehyde (1.5 mmol) in a solution of methanol (2 mL) and acetic acid (2 mL) was stirred for 5 days at room temperature. After removal of solvents under reduced pressure, the residue was purified by flash chromatography on silica gel. Bright-yellow single crystals suitable for X-ray diffraction were obtained from methanol.
X-ray Data Collection and Refinement
General Procedure: A suitable single crystal is mounted on a diffractometer equipped with a graphite-monochromated Mo Kα or Cu Kα radiation source. Data is typically collected at a controlled temperature (e.g., 293 K) using ω and φ scans. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Application Note: Synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
Introduction 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, an enaminone derived from dimedone, is a versatile building block in organic synthesis. Enaminones are valuable intermediates in the preparation of a wide range of he...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
3-Amino-5,5-dimethyl-2-cyclohexen-1-one, an enaminone derived from dimedone, is a versatile building block in organic synthesis. Enaminones are valuable intermediates in the preparation of a wide range of heterocyclic compounds and have been utilized in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] This application note provides a detailed protocol for the synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one from 5,5-dimethylcyclohexane-1,3-dione (dimedone) and an ammonia source. The procedure is robust and can be readily implemented in a standard laboratory setting.
Reaction Principle
The synthesis involves the condensation reaction between the 1,3-dicarbonyl compound, dimedone, and an amine. In this protocol, ammonium acetate serves as a convenient in-situ source of ammonia. The reaction proceeds via nucleophilic attack of the ammonia on one of the carbonyl groups of dimedone, followed by dehydration to yield the stable enaminone product.
Dean-Stark apparatus or equivalent setup for azeotropic removal of water
Reflux condenser
Heating mantle with magnetic stirrer
Büchner funnel and filter flask
Standard laboratory glassware
Rotary evaporator
Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, combine dimedone (1.0 eq) and ammonium acetate (1.1 eq).
Solvent Addition: Add a suitable volume of toluene to the flask to ensure adequate stirring and reflux.
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically indicates the completion of the reaction.
Work-up:
Allow the reaction mixture to cool to room temperature.
Remove the toluene under reduced pressure using a rotary evaporator.
The crude product is obtained as a solid.
Purification:
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Filter the recrystallized product using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.
Green Synthesis of Enaminones: A Guide to Sustainable Methodologies
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals The development of environmentally benign synthetic methods is a cornerstone of modern medicinal and process chemistry. Enamin...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The development of environmentally benign synthetic methods is a cornerstone of modern medicinal and process chemistry. Enaminones, versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds, are prime candidates for the application of green chemistry principles. This document provides detailed application notes and experimental protocols for several leading green synthesis methods for enaminone compounds, emphasizing catalyst- and solvent-free conditions, the use of alternative energy sources, and reactions in aqueous media.
Introduction to Green Enaminone Synthesis
Traditional methods for synthesizing enaminones often rely on harsh catalysts, toxic organic solvents, and high temperatures, leading to significant environmental waste and high energy consumption. Green chemistry approaches aim to mitigate these drawbacks by focusing on atom economy, waste reduction, and the use of renewable resources. The methods detailed below represent significant advancements in the sustainable synthesis of enaminones.
Comparative Overview of Green Synthesis Methods
The following table summarizes the key quantitative data from various green synthesis protocols for enaminones, allowing for a direct comparison of their efficiency and environmental impact.
Detailed methodologies for the key green synthesis experiments are provided below.
Protocol 1: Catalyst and Solvent-Free Synthesis of β-Enaminones[1][2]
This protocol describes the direct condensation of β-dicarbonyl compounds with amines under thermal conditions without the use of any catalyst or solvent.
Materials:
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
Aromatic or aliphatic amine (e.g., aniline)
Round-bottom flask
Heating mantle with temperature controller
Magnetic stirrer
Procedure:
In a clean, dry round-bottom flask, add the β-dicarbonyl compound (1 mmol) and the amine (1 mmol).
Place the flask in a heating mantle and heat the mixture to 120 °C with stirring.
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
Upon completion, cool the reaction mixture to room temperature.
The resulting product is often pure enough for subsequent use. If necessary, purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis in Water[3]
This method utilizes water as a green solvent and ultrasound irradiation to promote the reaction at room temperature.
Materials:
β-Ketoester or 1,3-diketone
Primary amine
Water
Beaker or flask
Ultrasonic bath
Procedure:
To a beaker, add the β-dicarbonyl compound (1 mmol), the primary amine (1-1.2 mmol), and water (5 mL).
Place the beaker in an ultrasonic bath and irradiate the mixture at room temperature.
The reaction progress can be monitored by TLC. Good to high yields are typically obtained within 2-4 hours.
After completion, the product often precipitates from the aqueous solution.
Collect the solid product by filtration, wash with cold water, and dry under vacuum. No further purification is usually required.
Protocol 3: Microwave-Assisted Solvent- and Catalyst-Free Synthesis[5][6]
This protocol leverages microwave irradiation to achieve rapid and efficient synthesis of enaminones without any solvent or catalyst.
Materials:
β-Dicarbonyl compound
Amine
Microwave-safe reaction vessel
Microwave reactor
Procedure:
In a microwave-safe vessel, mix the β-dicarbonyl compound (0.50 mmol) and the amine (0.50 mmol).
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture at a set temperature (e.g., 180 °C) for a short duration (typically 2-5 minutes).
After the irradiation is complete, allow the vessel to cool to room temperature.
The product can be collected and, if necessary, purified by recrystallization from an ethanol-water mixture.
Visualizing Synthesis Workflows
The following diagrams illustrate the general workflows for the described green synthesis methods.
Application Notes and Protocols: 3-Amino-5,5-dimethyl-2-cyclohexen-1-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a derivative of dimedone, is a highly versatile and valuable building block in organic synthesis. Its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a derivative of dimedone, is a highly versatile and valuable building block in organic synthesis. Its unique structural features, including the enaminone moiety, provide multiple reactive sites that can be exploited for the construction of a diverse array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in the synthesis of medicinally relevant scaffolds, including dihydropyridines, polyhydroquinolines, and acridine derivatives. The resulting compounds have shown significant potential in various therapeutic areas, exhibiting activities such as calcium channel modulation and broad-spectrum antimicrobial effects.
Key Applications
The enaminone structure of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one allows it to participate in a variety of multicomponent reactions (MCRs), offering an efficient and atom-economical approach to complex molecules. Key applications include:
Hantzsch Dihydropyridine Synthesis: A classic MCR for the synthesis of 1,4-dihydropyridines (DHPs), which are well-known for their activity as calcium channel blockers.[1][2]
Synthesis of Polyhydroquinolines: Another important MCR that yields polyhydroquinoline derivatives, a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.
Synthesis of Acridine Derivatives: Used in the synthesis of acridinones and related structures, which are known to intercalate with DNA and exhibit antimicrobial and anticancer activities.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives
This protocol describes a one-pot, three-component synthesis of 1,4-dihydropyridine derivatives using 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, an aromatic aldehyde, and a β-ketoester.
Reaction Scheme:
Caption: Hantzsch synthesis of 1,4-dihydropyridines.
To a 100 mL round-bottom flask, add 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (1 mmol), the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and ceric ammonium nitrate (0.5 mmol).[1]
Stir the mixture at room temperature for 1-2.5 hours.[1]
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into crushed ice.
Collect the solid product by filtration, wash with water, and then with n-hexane.
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.
Protocol 2: Synthesis of Polyhydroquinoline Derivatives
This protocol outlines the one-pot, four-component synthesis of polyhydroquinolines.
Reaction Scheme:
Caption: Synthesis of polyhydroquinoline derivatives.
Materials:
3-Amino-5,5-dimethyl-2-cyclohexen-1-one (1 mmol)
Aromatic aldehyde (1 mmol)
Ethyl acetoacetate (1 mmol)
Ammonium acetate (1.5 mmol)
Ethanol
Procedure:
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol) in ethanol.
Reflux the mixture and monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
Pour the mixture into crushed ice to precipitate the product.
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure polyhydroquinoline derivative.
Protocol 3: Synthesis of Acridine-1,8-dione Derivatives
This protocol describes a one-pot, three-component synthesis of N-substituted acridine-1,8-dione derivatives.
Reaction Scheme:
Caption: Synthesis of acridine-1,8-dione derivatives.
Materials:
3-Amino-5,5-dimethyl-2-cyclohexen-1-one (2 mmol)
Aromatic aldehyde (1 mmol)
Primary amine or hydrazine derivative (1 mmol)
Triethylamine (TEA) (catalytic amount)
Ethanol
Procedure:
Combine 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (2 mmol), the aromatic aldehyde (1 mmol), and the nitrogen source (e.g., a primary amine or hydrazine, 1 mmol) in ethanol.
Add a catalytic amount of triethylamine.
Reflux the mixture until the reaction is complete (monitored by TLC).
Cool the reaction mixture and collect the precipitated product by filtration.
Wash the solid with cold ethanol and dry to obtain the acridine-1,8-dione derivative.
Quantitative Data:
Aldehyde
Nitrogen Source
Catalyst
Solvent
Yield (%)
Reference
Various Aromatic Aldehydes
Hydrazones
TEA
Ethanol
High
General procedure adaptation
Biological Activities and Signaling Pathways
Calcium Channel Modulation by Dihydropyridine Derivatives
1,4-Dihydropyridines synthesized from 3-Amino-5,5-dimethyl-2-cyclohexen-1-one are known to act as L-type calcium channel blockers.[4][5] These channels are prevalent in the smooth muscle of blood vessels.[6] By blocking the influx of calcium ions into these cells, the dihydropyridines induce vasodilation, leading to a decrease in blood pressure.[5][7] This makes them valuable agents for the treatment of hypertension and angina.[7]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
Introduction 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a cyclic enaminone, is a versatile and highly valuable starting material in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic amino...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a cyclic enaminone, is a versatile and highly valuable starting material in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group in a 1,3-relationship, makes it an ideal precursor for the construction of a wide array of heterocyclic scaffolds. These resulting heterocyclic compounds are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocycles, including acridinones, pyrazoles, isoxazoles, and pyrimidines, utilizing 3-Amino-5,5-dimethyl-2-cyclohexen-1-one as the primary building block.
Synthesis of 1,8-Dioxo-octahydroxanthene and Tetrahydroacridinone Derivatives
The reaction of 3-amino-5,5-dimethyl-2-cyclohexen-1-one with aldehydes is a classic multicomponent reaction that can lead to various fused heterocyclic systems. Depending on the reaction conditions and the presence of other nucleophiles, this reaction can yield valuable scaffolds like xanthenes and acridines, which are known for their fluorescent properties and biological activities. A common approach involves the condensation of an aldehyde with two equivalents of a 1,3-dicarbonyl compound.[1]
Data Presentation: Synthesis of Xanthene and Acridinone Derivatives
Experimental Protocol: Synthesis of 9-Aryl-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridin-1(2H)-one
This protocol details the one-pot, three-component synthesis of tetrahydroacridinone derivatives from an aromatic aldehyde, 3-amino-5,5-dimethyl-2-cyclohexen-1-one, and 5,5-dimethyl-1,3-cyclohexanedione (dimedone).
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), 3-amino-5,5-dimethyl-2-cyclohexen-1-one (1.0 mmol), and 5,5-dimethyl-1,3-cyclohexanedione (1.0 mmol).
Add 15 mL of ethanol to the flask, followed by 0.5 mL of glacial acetic acid as a catalyst.
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
After completion, allow the reaction mixture to cool to room temperature.
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
Dry the product in a vacuum oven to obtain the pure 9-aryl-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridin-1(2H)-one.
Characterize the final product using NMR, IR, and Mass Spectrometry.
Application of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a versatile synthon in medicinal chemistry, primarily utilized as a key building block for the synth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a versatile synthon in medicinal chemistry, primarily utilized as a key building block for the synthesis of various heterocyclic scaffolds. Its inherent reactivity, stemming from the enaminone moiety, allows for its participation in a range of cyclization and condensation reactions. This enables the construction of diverse molecular architectures, many of which exhibit significant biological activities. This document provides detailed application notes and protocols for the use of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in the synthesis of medicinally relevant compounds, with a focus on acridinedione and quinoline derivatives, which have shown promise as anticancer and antimicrobial agents.
Application 1: Synthesis of Acridinedione Derivatives as Potential Anticancer Agents
Acridinedione derivatives are a class of compounds known for their cytotoxic effects against various cancer cell lines. The rigid, planar structure of the acridine core allows for intercalation into DNA, a mechanism that can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. 3-Amino-5,5-dimethyl-2-cyclohexen-1-one serves as a crucial precursor in the Hantzsch-type synthesis of these polycyclic compounds.
Data Presentation: Cytotoxicity of Acridinedione Derivatives
The following table summarizes the cytotoxic activity of representative acridinedione derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocol: Synthesis of 1,8-Dioxo-9-aryl-decahydroacridines
This protocol describes a general method for the synthesis of 1,8-dioxo-9-aryl-decahydroacridines through a one-pot, three-component condensation reaction.
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (2 mmol), the desired aromatic aldehyde (1 mmol), and ammonium acetate (1 mmol).
Add ethanol or glacial acetic acid (20 mL) as the solvent.
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
Wash the crude product with cold ethanol to remove unreacted starting materials.
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 1,8-dioxo-9-aryl-decahydroacridine derivative.
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mandatory Visualization: Acridinedione Synthesis and Mechanism of Action
Synthesis and Proposed Anticancer Mechanism of Acridinediones.
Application 2: Synthesis of Tetrahydroquinoline Derivatives as Potential Antimicrobial Agents
Quinoline and its partially saturated derivatives, such as tetrahydroquinolines, are another important class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties. 3-Amino-5,5-dimethyl-2-cyclohexen-1-one can be utilized in multicomponent reactions to construct the core structure of these bioactive molecules.
Data Presentation: Antimicrobial Activity of Quinoline Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of representative quinoline derivatives against various microbial strains.
Experimental Protocol: Synthesis of Tetrahydroacridinone Derivatives
This protocol outlines a general procedure for the synthesis of tetrahydroacridinone derivatives via a condensation reaction.
Materials:
3-Amino-5,5-dimethyl-2-cyclohexen-1-one
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
Aromatic aldehyde
Catalyst (e.g., p-toluenesulfonic acid, iodine)
Solvent (e.g., ethanol, toluene, or solvent-free)
Reflux apparatus or microwave reactor
Stirring hotplate
Filtration apparatus
Recrystallization solvents
Procedure:
In a suitable reaction vessel, combine 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (1 mmol), dimedone (1 mmol), and the selected aromatic aldehyde (1 mmol).
Add a catalytic amount of the chosen catalyst (e.g., 10 mol% p-toluenesulfonic acid).
Choose the reaction conditions:
Conventional Heating: Add a solvent like ethanol or toluene (15 mL) and reflux the mixture for 2-4 hours.
Microwave Irradiation: Perform the reaction in a microwave reactor at a specified temperature and time, often solvent-free or with a minimal amount of a high-boiling solvent.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
If a solvent was used, remove it under reduced pressure.
Add a small amount of cold ethanol to the residue to induce precipitation.
Collect the solid product by filtration and wash with cold ethanol.
Purify the tetrahydroacridinone derivative by recrystallization.
Confirm the structure of the purified product using appropriate analytical techniques.
Mandatory Visualization: Synthesis of Tetrahydroacridinones
General Synthetic Route to Tetrahydroacridinones.
Conclusion
3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a valuable and cost-effective starting material for the synthesis of a variety of medicinally important heterocyclic compounds. Its application in the construction of acridinedione and quinoline scaffolds provides access to molecules with potent anticancer and antimicrobial activities. The protocols outlined in this document offer a foundation for researchers to explore the synthesis of novel derivatives and further investigate their therapeutic potential. The straightforward nature of these multicomponent reactions makes this synthon an attractive tool in drug discovery and development, allowing for the rapid generation of diverse chemical libraries for biological screening. Further derivatization and optimization of these scaffolds hold significant promise for the development of new therapeutic agents.
Diastereoselective Synthesis of Fused Tetrahydropyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of fused and highly substituted tetrahydro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of fused and highly substituted tetrahydropyridines. The methodologies presented are based on modern catalytic strategies that offer high levels of stereocontrol, broad substrate scope, and good to excellent yields. These protocols are particularly relevant for medicinal chemistry and drug development, where the tetrahydropyridine scaffold is a prevalent motif in a wide range of biologically active molecules.
This method, developed by Rovis and coworkers, allows for the one-pot synthesis of highly substituted 1,2,3,6-tetrahydropyridines from simple α,β-unsaturated imines and alkynes. The reaction proceeds through a rhodium(I)-catalyzed C–H activation/alkyne coupling and electrocyclization cascade to form a 1,2-dihydropyridine intermediate. This intermediate is then subjected to an in situ diastereoselective reduction to yield the final tetrahydropyridine product with excellent stereocontrol. The operational simplicity and high diastereoselectivity make this a powerful tool for constructing complex piperidine derivatives.[1]
Data Presentation
The following table summarizes the scope and efficiency of the rhodium-catalyzed cascade reaction for a variety of substrates. The high diastereoselectivity (>20:1 dr for most examples) is a key feature of this transformation.
Entry
Imine (1)
Alkyne (2)
Product (6)
Yield (%)
Diastereomeric Ratio (dr)
1
1a (R¹=Ph, R²=Me, R³=H)
2a (R⁴=R⁵=Et)
6a
85
>20:1
2
1b (R¹=Ph, R²=Ph, R³=H)
2a (R⁴=R⁵=Et)
6b
95
>20:1
3
1c (R¹=Ph, R²=i-Pr, R³=H)
2a (R⁴=R⁵=Et)
6c
84
14:1
4
1d (R¹=p-MeO-C₆H₄, R²=Me, R³=H)
2a (R⁴=R⁵=Et)
6d
81
>20:1
5
1e (R¹=Ph, R²=Me, R³=Me)
2a (R⁴=R⁵=Et)
6e
81
>20:1
6
1e
2b (R⁴=R⁵=Ph)
6f
75
>20:1
7
1e
2c (R⁴=Me, R⁵=Ph)
6g
72
>20:1
8
1f (R¹=2-Naphthyl, R²=Me, R³=Me)
2a (R⁴=R⁵=Et)
6h
78
>20:1
9
1g (R¹=2-Thienyl, R²=Me, R³=Me)
2a (R⁴=R⁵=Et)
6i
65
>20:1
10
1h (R¹=t-Bu, R²=Me, R³=Me)
2a (R⁴=R⁵=Et)
6j
55
10:5:3
Data sourced from Duttwyler, S.; et al. J. Am. Chem. Soc. 2012, 134, 4064–4067.[1]
Experimental Workflow
The overall process is a one-pot, two-stage procedure involving an initial catalytic C-H activation/cyclization followed by a reduction step.
Caption: One-pot workflow for Rh-catalyzed tetrahydropyridine synthesis.
Detailed Experimental Protocol: General Procedure for Tetrahydropyridine Synthesis
In a nitrogen-filled glovebox, add [Rh(coe)₂Cl]₂ (2.5 mol%), the phosphine ligand (5.0 mol%), and anhydrous toluene (0.1 M relative to the imine) to an oven-dried reaction vial equipped with a stir bar.
Stir the resulting orange solution for 5 minutes at room temperature.
Add the α,β-unsaturated imine (1) (1.0 equiv) and the alkyne (2) (1.5 equiv) to the vial.
Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C.
Stir the reaction mixture for 2-4 hours, monitoring by TLC or GC-MS until the imine is consumed, indicating the formation of the 1,2-dihydropyridine intermediate.
Diastereoselective Reduction:
In a separate flask, prepare a suspension of NaBH(OAc)₃ (3.0 equiv) in anhydrous ethanol.
Cool this suspension to 0 °C in an ice bath.
To the cooled suspension, add acetic acid (5.0 equiv).
After the C-H activation/cyclization step is complete, cool the reaction vial containing the 1,2-dihydropyridine intermediate to 0 °C.
Add the toluene solution of the crude dihydropyridine to the cold ethanolic suspension of the reducing agent and acid.
Allow the reaction mixture to stir at 0 °C for 2 hours, then remove the ice bath and let it warm to room temperature, stirring overnight.
Workup and Purification:
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure, highly substituted tetrahydropyridine (6) . The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[1]
Method 2: Three-Component Synthesis of Fused Tetrahydropyridines
This approach utilizes a lactic acid-catalyzed three-component reaction between an enaminone, an o-aminophenol, and a cinnamaldehyde derivative in an environmentally benign water-ethanol medium. This method provides a straightforward and atom-economical route to chromeno[4,3-b]pyridine cores.
Proposed Reaction Pathway
The reaction is believed to proceed through a cascade of reactions including a Michael addition, intramolecular cyclization, and condensation.
Application Notes and Protocols for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed experimental protocols for the synthesis and utilization of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a versatile bu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and utilization of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a versatile building block in the synthesis of various biologically active heterocyclic compounds. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
The primary method for the synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with an ammonia source, such as ammonium acetate. This reaction proceeds via the formation of an enamine from one of the ketone functionalities of dimedone.
Experimental Protocol: Synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
Materials and Reagents:
5,5-dimethyl-1,3-cyclohexanedione (Dimedone)
Ammonium acetate
Ethanol
Toluene
Dean-Stark apparatus
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Procedure:
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, a mixture of dimedone (10 mmol), ammonium acetate (12 mmol), and toluene (50 mL) is prepared.
The reaction mixture is heated to reflux with vigorous stirring.
The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.
Upon completion of the reaction (typically after 2-4 hours, when no more water is collected), the mixture is cooled to room temperature.
The solvent is removed under reduced pressure using a rotary evaporator.
The resulting solid residue is recrystallized from ethanol to yield pure 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Data Summary:
Compound
Molecular Formula
Molecular Weight ( g/mol )
Typical Yield (%)
Melting Point (°C)
3-Amino-5,5-dimethyl-2-cyclohexen-1-one
C8H13NO
139.20
85-95
194-196
Applications in Multicomponent Reactions: Synthesis of Tetrahydroacridin-1(2H)-ones
3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a valuable precursor in the Hantzsch-type synthesis of 1,8-dioxo-octahydroacridines and their derivatives. These compounds are of significant interest due to their potential biological activities, including antitumor and antimicrobial properties. The synthesis is typically a one-pot, three-component reaction involving an aromatic aldehyde, dimedone, and ammonium acetate (which forms the target enaminone in situ).
Experimental Protocol: One-Pot Synthesis of 9-Aryl-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
3-Amino-5,5-dimethyl-2-cyclohexen-1-one can also be utilized in the synthesis of quinoline derivatives. For instance, reaction with an appropriate Michael acceptor can lead to the formation of fused heterocyclic systems like pyrano[2,3-b]quinolines, which are also investigated for their pharmacological properties.
Experimental Protocol: Synthesis of 4-Amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-pyrano[2,3-b]quinoline-3-carbonitrile
Materials and Reagents:
3-Amino-5,5-dimethyl-2-cyclohexen-1-one
2-Cyano-3-ethoxyacrylonitrile
Ethanol
Piperidine (catalyst)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Procedure:
A solution of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (10 mmol) and 2-cyano-3-ethoxyacrylonitrile (10 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.
A catalytic amount of piperidine (2-3 drops) is added to the mixture.
The reaction mixture is heated at reflux for 6-8 hours, with monitoring by TLC.
After cooling to room temperature, the precipitated product is collected by filtration.
The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol/DMF) to yield the pure pyrano[2,3-b]quinoline derivative.
Data Summary for a Representative Pyrano[2,3-b]quinoline:
The synthetic utility of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one stems from its enaminone functionality, which allows it to react as a nucleophile at the β-carbon and the nitrogen atom, and as an electrophile at the carbonyl carbon.
Synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
Synthesis of the enaminone from dimedone.
Hantzsch-Type Synthesis of Tetrahydroacridin-1(2H)-ones
Multicomponent synthesis of acridine derivatives.
Potential Biological Signaling Pathway Inhibition
Acridine derivatives synthesized from 3-Amino-5,5-dimethyl-2-cyclohexen-1-one have shown potential as antitumor agents.[1][2] One of their primary mechanisms of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[3] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, these compounds can induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
Inhibition of Topoisomerase II by acridine derivatives.
The Versatile Precursor: 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Experimental Protocols 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a readily accessible enaminone, serves as a pivotal bui...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Experimental Protocols
3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a readily accessible enaminone, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its inherent reactivity, stemming from the nucleophilic amino group and the electrophilic carbonyl group, makes it an ideal starting material for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of several classes of biologically active molecules derived from this versatile precursor, including dihydropyrimidines as calcium channel blockers, quinazoline derivatives with anticancer potential, and tacrine analogues as acetylcholinesterase inhibitors.
Application Notes:
The unique structural features of 3-amino-5,5-dimethyl-2-cyclohexen-1-one allow for its participation in various multi-component reactions, leading to the efficient one-pot synthesis of valuable scaffolds for drug discovery.
Dihydropyrimidines (DHPMs): The Biginelli reaction, a classic multi-component condensation, readily employs 3-amino-5,5-dimethyl-2-cyclohexen-1-one (or its parent dione, dimedone) to produce DHPMs. These compounds are renowned for their calcium channel blocking activity, making them valuable for the treatment of hypertension and other cardiovascular diseases. The 5,5-dimethyl substitution often enhances the lipophilicity and metabolic stability of the resulting molecules.
Quinazoline Derivatives: By reacting with appropriate reagents, 3-amino-5,5-dimethyl-2-cyclohexen-1-one can be elaborated into quinazoline and quinazolinone scaffolds. These nitrogen-containing heterocycles are known to exhibit a broad spectrum of pharmacological properties, including potent anticancer activity through various mechanisms such as inhibition of receptor tyrosine kinases.
Tacrine Analogues: Tacrine, the first centrally acting cholinesterase inhibitor approved for Alzheimer's disease, has a core tetrahydroacridine structure. 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, or its precursor 5,5-dimethyl-1,3-cyclohexanedione, can be utilized in Friedländer-type condensations to synthesize analogues of tacrine. These analogues are investigated for their potential to inhibit acetylcholinesterase (AChE) with improved efficacy and reduced hepatotoxicity compared to the parent drug.
Quantitative Data Summary
The following tables summarize key quantitative data for representative biologically active molecules synthesized from 3-amino-5,5-dimethyl-2-cyclohexen-1-one or its close derivatives.
Table 1: Calcium Channel Blocking Activity of Dihydropyrimidine Derivatives
I. Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction
This protocol describes a general procedure for the synthesis of dihydropyrimidines using a Biginelli-type reaction.
Materials:
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
Aromatic aldehyde (e.g., Benzaldehyde)
Urea or Thiourea
Ethanol
Catalytic amount of a Lewis acid (e.g., Yb(OTf)3) or a protic acid (e.g., HCl)
Round-bottom flask
Reflux condenser
Stirring plate and magnetic stirrer
Ice bath
Filtration apparatus
Procedure:
In a round-bottom flask, combine 5,5-dimethyl-1,3-cyclohexanedione (1 mmol), the aromatic aldehyde (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).
Add a catalytic amount of the chosen acid catalyst.
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.[8][9][10]
II. Synthesis of Tacrine Analogues
This protocol outlines the synthesis of tacrine analogues from 2-aminobenzonitrile and 5,5-dimethyl-1,3-cyclohexanedione.
Materials:
2-Aminobenzonitrile
5,5-Dimethyl-1,3-cyclohexanedione
Lewis acid catalyst (e.g., ZnCl2 or BF3·Et2O)
Toluene or another suitable high-boiling solvent
Sodium hydroxide solution (10-20%)
Round-bottom flask
Reflux condenser
Stirring plate and magnetic stirrer
Filtration apparatus
Procedure:
To a round-bottom flask, add 2-aminobenzonitrile (1 mmol), 5,5-dimethyl-1,3-cyclohexanedione (1 mmol), and the Lewis acid catalyst (e.g., ZnCl2, 1.2 mmol) in toluene (15 mL).
Heat the mixture to reflux with vigorous stirring for 3-6 hours. The reaction progress can be monitored by TLC.[11][12]
After the reaction is complete, cool the mixture to room temperature.
Slowly add a 10-20% aqueous solution of sodium hydroxide until the mixture is basic (pH > 10).
A precipitate will form. Collect the solid by filtration and wash it thoroughly with water.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure tacrine analogue.[13]
III. Biological Evaluation Protocols
This protocol describes an in vitro method to assess the calcium channel blocking activity of synthesized dihydropyrimidine derivatives on isolated rat ileum.
Materials:
Isolated rat ileum tissue
Tyrode's solution (physiological salt solution)
Potassium chloride (KCl) solution (60 mM)
Test compounds (dissolved in a suitable solvent like DMSO)
Organ bath with an isometric transducer
Data acquisition system
Procedure:
Mount a segment of the isolated rat ileum in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
Allow the tissue to equilibrate for at least 30 minutes.
Induce a sustained contraction by adding 60 mM KCl to the organ bath.
Once the contraction is stable, add the test compound in a cumulative manner at increasing concentrations.
Record the relaxation of the tissue after each addition.
Calculate the percentage inhibition of the KCl-induced contraction for each concentration of the test compound.
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal contraction.
This protocol describes the MTT assay to evaluate the in vitro cytotoxicity of synthesized quinazoline derivatives against cancer cell lines.
Materials:
Cancer cell lines (e.g., A549, HCT116, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Application Notes and Protocols for Diversity-Oriented Synthesis Using Enaminone Building Blocks
For Researchers, Scientists, and Drug Development Professionals Introduction to Diversity-Oriented Synthesis with Enaminones Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diversity-Oriented Synthesis with Enaminones
Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology, aiming to generate structurally diverse and complex small molecules from simple building blocks in a limited number of synthetic steps.[1][2][3][4] Unlike target-oriented synthesis, which focuses on a single or a small group of predetermined molecules, DOS explores a wider chemical space to identify novel bioactive compounds.[1][3] Enaminones have emerged as exceptionally versatile building blocks in DOS due to their unique electronic properties and multifaceted reactivity.[5]
The enaminone scaffold, characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O), possesses both nucleophilic and electrophilic centers.[5][6] This "push-pull" electronic nature makes them highly reactive towards a variety of reagents, enabling the construction of a wide array of carbocyclic and heterocyclic structures.[5] The stability of enaminones allows for their easy preparation, isolation, and storage, further enhancing their utility in the synthesis of compound libraries.[7] Consequently, enaminone-derived libraries have shown significant potential in identifying compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5]
This document provides an overview of the application of enaminone building blocks in DOS, including detailed experimental protocols for the synthesis of diverse heterocyclic scaffolds and a summary of quantitative data from various synthetic strategies.
Logical Workflow for Diversity-Oriented Synthesis Using Enaminones
The following diagram illustrates a general workflow for diversity-oriented synthesis starting from versatile enaminone building blocks. This process typically involves the reaction of enaminones with a diverse set of reactants through various reaction pathways to generate a library of structurally distinct molecules, which can then be subjected to biological screening.
A general workflow for Diversity-Oriented Synthesis (DOS) using enaminones.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the diversity-oriented synthesis of heterocyclic compounds using enaminone building blocks. This data highlights the versatility of enaminones in generating diverse molecular scaffolds with varying yields.
Protocol 1: Synthesis of Substituted Pyridines via Microwave-Assisted Multicomponent Reaction
This protocol describes a rapid and efficient synthesis of highly functionalized 2-pyridones and 2-aminopyridines from a common enaminone precursor under solvent-free microwave irradiation.[10][15]
Substituted acetophenone or other active methylene compound
Ammonium acetate
Microwave reactor
Procedure:
In a microwave-safe reaction vessel, combine the enaminone (1 mmol), the active methylene compound (e.g., ethyl 2-cyanoacetate, 1 mmol), the substituted acetophenone (1 mmol), and ammonium acetate (1.2 mmol).
The reaction is performed under solvent-free conditions.
Place the vessel in the microwave reactor and irradiate for 2-7 minutes at a suitable power level to maintain the desired temperature (typically 100-140 °C).[10]
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
The resulting solid product is often pure enough for characterization. If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Protocol 2: Synthesis of Pyrazole Derivatives from Enaminones
This protocol details the synthesis of pyrazole derivatives through the reaction of enaminones with hydrazine hydrate.[8][9]
Materials:
N-arylpyrazole-containing enaminone (or other suitable enaminone)
Hydrazine hydrate
Ethanol or Glacial acetic acid
Anhydrous potassium carbonate (if using hydroxylamine hydrochloride)
Procedure:
Dissolve the enaminone (1 mmol) in ethanol or glacial acetic acid (10-20 mL) in a round-bottom flask.
Add hydrazine hydrate (1.2 mmol) to the solution.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
After completion, cool the reaction mixture to room temperature.
If the product precipitates, collect it by filtration. If not, pour the reaction mixture into cold water to induce precipitation.
Wash the solid product with cold ethanol and dry under vacuum.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Confirm the structure of the synthesized compound using spectroscopic techniques.
Protocol 3: Synthesis of Quinolines via Friedländer Annulation
This protocol describes a diversity-oriented approach to quinoline synthesis using a ceric ammonium nitrate (CAN) catalyzed Friedländer annulation.[12]
Materials:
2-Aminoaryl ketone or aldehyde (e.g., 2-aminoacetophenone)
A compound with an α-methylene group adjacent to a carbonyl (e.g., ethyl acetoacetate, acetylacetone)
Ceric ammonium nitrate (CAN) (10 mol%)
Ethanol or Methanol
Procedure:
To a solution of the 2-aminoaryl ketone or aldehyde (1 mmol) in ethanol (10 mL), add the active methylene compound (1.1 mmol).
Add ceric ammonium nitrate (0.1 mmol) to the reaction mixture.
Stir the reaction mixture at ambient temperature for approximately 45 minutes.
Monitor the reaction by TLC until the starting materials are consumed.
Upon completion, pour the reaction mixture into ice-cold water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Evaporate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to afford the pure quinoline derivative.
Characterize the final product by spectroscopic analysis.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway in Angiogenesis
Several enaminone-derived compounds have been investigated as potential anticancer agents, with some acting as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway.
Simplified VEGFR-2 signaling pathway in angiogenesis.
Experimental Workflow for Biological Screening
The following diagram outlines a typical workflow for the biological screening of a compound library generated through diversity-oriented synthesis using enaminones.
A typical workflow for biological screening of a DOS-derived compound library.
Application Notes and Protocols: The Use of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in the Synthesis of Natural Product Analogs
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of various natural product analogs utilizing 3-amino-5,5-dime...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various natural product analogs utilizing 3-amino-5,5-dimethyl-2-cyclohexen-1-one and its direct precursor, 5,5-dimethylcyclohexane-1,3-dione (dimedone). These compounds are highly versatile and economical building blocks for the construction of diverse and biologically active heterocyclic scaffolds. The protocols outlined below cover the synthesis of dihydrofurans, quinolines, and pyrimidines, classes of compounds with significant therapeutic potential.
Application Note 1: Green Synthesis of Dihydrofuran Analogs as Staphylococcal Thioredoxin Reductase (SaTR) Inhibitors
The 2,3-dihydrofuran moiety is a core structure in numerous bioactive natural products.[1] This section details a one-pot, three-component green synthesis of dimedone-coupled 2,3-dihydrofuran (DDHF) derivatives, which have been identified as potent inhibitors of Staphylococcal thioredoxin reductase (SaTR), a crucial enzyme for the survival of the pathogen Staphylococcus aureus.[1][2]
Experimental Workflow: Three-Component Synthesis of Dihydrofurans
The synthesis proceeds via an imidazole-catalyzed three-component reaction between dimedone, a substituted 2-bromoacetophenone, and various aldehydes in water.
Technical Support Center: Synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-5,5-dimethyl-2-c...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one synthesis.
I. Synthesis Overview
The synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a two-step process. The first step involves the synthesis of the precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), through a Michael addition and subsequent intramolecular cyclization. The second step is the formation of the enamine, 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, by reacting dimedone with an ammonia source.
Figure 1: Overall synthesis workflow for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
II. Troubleshooting Guides
This section addresses common issues encountered during the synthesis and provides potential solutions.
Step 1: Dimedone Synthesis
Q1: The yield of dimedone is significantly lower than expected.
A1: Low yields of dimedone can result from several factors. Consider the following troubleshooting steps:
Purity of Reagents: Ensure that the mesityl oxide is freshly distilled and of high purity. Impurities can interfere with the Michael addition.
Base Strength and Concentration: The choice and handling of the base are critical. Sodium ethoxide is commonly used and should be prepared from dry ethanol and clean sodium metal. Commercially available sodium ethoxide can also be used but should be fresh.
Reaction Time and Temperature: The initial Michael addition and the subsequent cyclization, hydrolysis, and decarboxylation steps require specific temperatures and reflux times. Ensure that the reaction mixture is heated appropriately for the duration specified in the protocol.
Ineffective Extraction and Recrystallization: During workup, ensure complete extraction of the product. The final recrystallization should be performed carefully to avoid product loss. Allowing the product to fully crystallize, sometimes overnight, can improve the isolated yield.[1]
pH Adjustment: Careful pH adjustment during the workup is crucial for the precipitation of dimedone.
Q2: The reaction mixture turns dark or forms significant side products.
A2: Darkening of the reaction mixture often indicates side reactions.
Self-Condensation of Mesityl Oxide: This can occur if the addition of mesityl oxide to the reaction mixture is too fast or if the temperature is not well-controlled. Add the mesityl oxide dropwise to the reaction mixture.
Air Oxidation: While less common, prolonged exposure of the reaction mixture to air at high temperatures can lead to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Step 2: Enamine Formation
Q1: The conversion of dimedone to the enamine is incomplete, resulting in a low yield.
A1: Incomplete conversion is a common issue in enamine synthesis. The following points should be considered:
Water Removal: The formation of an enamine is a reversible condensation reaction that produces water.[2][3] To drive the equilibrium towards the product, it is essential to remove the water as it is formed. The use of a Dean-Stark apparatus with a suitable azeotroping solvent like toluene or benzene is highly recommended.
Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TsOH) or even acetic acid from the ammonium acetate, can accelerate the reaction.[4]
Ammonia Source: Ammonium acetate is a convenient source of ammonia for this reaction. Ensure it is of good quality and used in an appropriate molar excess.
Reaction Temperature: The reaction typically requires heating to reflux to facilitate both the condensation and the azeotropic removal of water.
Q2: The final product is impure and difficult to purify.
A2: Impurities can arise from side reactions or unreacted starting materials.
Formation of Bis-adducts: It is possible for a second molecule of dimedone to react with the initial product. Controlling the stoichiometry of the reactants can help minimize this.
Unreacted Dimedone: If the reaction is incomplete, unreacted dimedone will contaminate the product. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion.
Purification: Recrystallization is a common method for purifying the final product. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find the optimal conditions for obtaining pure crystals.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of dimedone?
A1: The synthesis of dimedone involves several steps, each with its own optimal temperature. The initial Michael addition is often carried out at reflux temperature of the solvent (e.g., ethanol). The subsequent hydrolysis and decarboxylation steps also typically require heating.
Q2: Can I use a different base for the dimedone synthesis?
A2: While sodium ethoxide is commonly used, other strong bases like sodium methoxide can also be employed. The choice of base may influence the reaction rate and yield.
Q3: What is the role of ammonium acetate in the enamine formation step?
A3: Ammonium acetate serves as the source of ammonia for the condensation reaction with dimedone. Upon heating, it is in equilibrium with ammonia and acetic acid. The ammonia acts as the nucleophile, and the acetic acid can act as a catalyst.
Q4: How can I monitor the progress of the enamine formation reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use an appropriate eluent system (e.g., ethyl acetate/hexane) to separate the starting material (dimedone) from the product (enamine). The disappearance of the dimedone spot indicates the completion of the reaction.
Q5: What are the expected yields for each step?
A5: The yield of dimedone can vary, with literature reports ranging from 20-25% in some undergraduate laboratory settings to as high as 70-85% under optimized conditions.[1][5] The yield of the enamine formation step is also variable and highly dependent on the reaction conditions, particularly the efficiency of water removal. With proper optimization, good to excellent yields can be achieved.
IV. Experimental Protocols
Protocol 1: Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
This protocol is adapted from established literature procedures.
Materials:
Diethyl malonate
Mesityl oxide (freshly distilled)
Sodium metal
Absolute ethanol
Hydrochloric acid
Activated charcoal
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
To the sodium ethoxide solution, add diethyl malonate.
Slowly add mesityl oxide to the reaction mixture and then reflux for several hours.
After cooling, add a solution of sodium hydroxide and reflux again.
Cool the mixture and neutralize with hydrochloric acid.
Distill off the ethanol.
Treat the aqueous residue with activated charcoal and filter.
Acidify the filtrate with hydrochloric acid to precipitate the dimedone.
Collect the solid by vacuum filtration, wash with cold water, and dry.
Recrystallize from a suitable solvent (e.g., acetone or water) to obtain pure dimedone.
Protocol 2: Synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
This protocol is a general procedure for enamine synthesis from a 1,3-dicarbonyl compound.
Technical Support Center: Purification of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Amino-5,5-dime...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one?
A1: Key physical properties are summarized in the table below. These values are essential for assessing the purity and identity of the compound.
Q2: What are the most common purification techniques for this compound?
A2: The most common and effective purification techniques for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, based on its enaminone structure, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present.
Q3: What are the likely impurities in a crude sample?
A3: While specific impurities depend on the synthetic route, common contaminants may include:
Unreacted starting materials, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and the ammonia source.
By-products from side reactions, which could include self-condensation products or oxidized species.[4]
Residual solvents from the reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Issue 1: Low Yield After Recrystallization
Symptom
Possible Cause
Suggested Solution
Very little or no crystal formation upon cooling.
The compound is too soluble in the chosen solvent.
Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the warm solution until turbidity appears, then allow to cool slowly.
The solution is too dilute.
Concentrate the solution by evaporating some of the solvent before cooling.
Oily precipitate instead of crystals.
The compound is "oiling out," which can be due to impurities or too rapid cooling.
Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also promote crystallization.
Significant amount of product remains in the mother liquor.
The chosen solvent is too good, even when cold.
Try a different solvent system where the solubility difference between hot and cold is more pronounced. Consider a solvent mixture.
Issue 2: Impure Product After Column Chromatography
Symptom
Possible Cause
Suggested Solution
Poor separation of spots on TLC.
The solvent system (eluent) is not optimal.
Systematically vary the polarity of the eluent. For this polar compound, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate, acetone, or methanol) is a good starting point. A solvent system used for a similar compound is Chloroform:Hexane:Acetone:Methanol (9:7:1:1).[5]
Streaking of the compound on the TLC plate or column.
The compound may be too polar for silica gel, or it may be interacting with acidic sites on the silica.
Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape.
The column was overloaded with the crude product.
Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Issue 3: Discoloration of the Purified Product
Symptom
Possible Cause
Suggested Solution
The final product is yellow or brown instead of off-white.
Oxidation or degradation of the enamine functional group, possibly due to prolonged exposure to air, light, or acidic conditions.
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible. Store the purified product in a cool, dark place. Ensure that all solvents are free of peroxides and acids.
The presence of highly colored impurities.
If the discoloration persists after recrystallization, treatment with activated charcoal in the hot recrystallization solution can help remove colored impurities. Use charcoal sparingly to avoid significant loss of the desired product.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. The optimal solvent should be determined experimentally.
Materials:
Crude 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
Recrystallization solvent (e.g., methanol, ethanol, acetone, or mixtures with water or hexane)
Erlenmeyer flask
Heating source (hot plate)
Buchner funnel and filter paper
Vacuum flask
Procedure:
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the potential solvent. A good solvent will dissolve the compound when hot but not when cold.
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of the compound using a silica gel column.
Materials:
Crude 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
Silica gel (for flash chromatography)
Eluent (e.g., a mixture of hexane and ethyl acetate, or chloroform/methanol)
Chromatography column
Collection tubes or flasks
Procedure:
Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives the target compound an Rf value of approximately 0.25-0.35.
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel bed.
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column.
Fraction Collection: Collect the eluting solvent in fractions.
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Visualizations
Purification Workflow
The following diagram illustrates a general workflow for the purification of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Caption: General purification workflow for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting low purity after an initial recrystallization attempt.
Caption: Troubleshooting low purity after recrystallization.
Technical Support Center: Optimizing Multic-omponent Reactions with Enaminones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with multicomponent reactions (MCRs) involving enaminones. This resource provides troubleshooting guidance,...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with multicomponent reactions (MCRs) involving enaminones. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and optimized reaction data to help you achieve success in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during multicomponent reactions with enaminones.
Question: My reaction is not proceeding to completion, or the yield is very low. What are the possible causes and solutions?
Answer:
Low yields or incomplete reactions in enaminone-based MCRs can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst are critical parameters.
Temperature: Some MCRs are highly sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessive heat can lead to decomposition of starting materials or products. Conversely, some reactions require cooling to prevent side product formation.
Solvent: The polarity of the solvent can significantly influence the reaction rate and outcome.[1] A solvent that ensures all reactants are in solution is crucial. If solubility is an issue, consider a different solvent or a co-solvent system. Common solvents for these reactions include ethanol, acetonitrile, and DMSO.[2][3][4] In some cases, solvent-free conditions have proven effective.
Catalyst: The choice and loading of the catalyst are paramount. Acid or base catalysts are frequently employed. Ensure the catalyst is active and used in the appropriate amount. Catalyst loading should be optimized; too little may result in a slow reaction, while too much can lead to unwanted side reactions.
Reagent Quality: The purity of your enaminone and other starting materials is crucial. Impurities can inhibit the catalyst or participate in side reactions. It is advisable to purify the starting materials if their quality is uncertain.
Reaction Mechanism: A misunderstanding of the reaction mechanism can lead to incorrect stoichiometry or reaction conditions. Review the proposed mechanism for your specific MCR to ensure all components are added in the correct order and ratio.
Here is a logical workflow to troubleshoot low-yield reactions:
Common side products in the synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-5,5-dimethyl-2-cyclo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one?
The synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one typically involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione (also known as dimedone) with an amine source, such as ammonia or ammonium acetate. The reaction proceeds via the formation of an enamine from one of the ketone functionalities.
Troubleshooting
Stability of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-5,5-di...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in various solvent systems.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Issue: Rapid degradation of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is observed in protic solvents like methanol or ethanol.
Possible Cause: 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, being an enaminone, is susceptible to hydrolysis, particularly in the presence of acidic or basic impurities. Protic solvents can facilitate this degradation.
Solution:
Whenever possible, use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) for sample preparation and analysis.
If a protic solvent is necessary, ensure it is of high purity and free from acidic or basic contaminants. Using freshly opened anhydrous solvents is recommended.
Prepare solutions immediately before use and store them at low temperatures (2-8 °C) to minimize degradation.
Consider buffering the solution to a neutral pH if the experimental conditions allow.
Issue: Inconsistent results in stability studies using HPLC analysis.
Possible Cause: The HPLC method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products. This can lead to an overestimation of the compound's stability.
Solution:
Develop and validate a stability-indicating HPLC method. This involves subjecting the compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products. The HPLC method must be able to resolve the peak of the intact compound from all degradation product peaks.
Use a photodiode array (PDA) detector to check for peak purity. This helps to ensure that the peak corresponding to 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is not co-eluting with any impurities or degradants.
Issue: The compound appears to degrade upon exposure to light.
Possible Cause: Enaminones can be photosensitive and may undergo degradation or isomerization upon exposure to UV or visible light.
Solution:
Conduct all experiments under amber or light-protected conditions.
Store stock solutions and samples in amber vials or wrap containers in aluminum foil.
Minimize the exposure of the compound to ambient light during weighing and sample preparation.
For photostability studies, expose the compound to a controlled light source as per ICH Q1B guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one?
A1: The primary degradation pathway for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is hydrolysis of the enamine functionality. This is particularly prevalent under acidic conditions, leading to the cleavage of the C=C-N bond and formation of 5,5-dimethylcyclohexane-1,3-dione and ammonia. Other potential degradation pathways include oxidation and photodegradation.
Caption: Potential degradation pathways for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Q2: What are the recommended storage conditions for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one?
A2: For long-term storage, 3-Amino-5,5-dimethyl-2-cyclohexen-1-one should be stored as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C). For short-term storage of solutions, use a suitable aprotic solvent, protect from light, and store at 2-8°C.
Q3: How does the stability of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one vary across different solvent systems?
A3: The stability of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is highly dependent on the solvent system. It is generally more stable in aprotic solvents compared to protic solvents. The presence of water, acids, or bases can significantly accelerate its degradation.
Summary of Expected Stability in Common Solvents
Solvent Class
Example Solvents
Expected Stability
Primary Degradation Pathway
Aprotic Polar
Acetonitrile (ACN), Tetrahydrofuran (THF)
High
Minimal degradation expected
Aprotic Nonpolar
Dichloromethane (DCM), Chloroform
High
Minimal degradation expected
Protic Polar
Methanol, Ethanol, Water
Low to Moderate
Hydrolysis
Aqueous Buffers
pH dependent
Low in acidic, moderate in neutral, low in basic
Hydrolysis
Q4: Can you provide a general protocol for a forced degradation study of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one?
A4: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of the compound and for developing a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
1. Objective: To investigate the degradation of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one under various stress conditions.
2. Materials:
3-Amino-5,5-dimethyl-2-cyclohexen-1-one
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Hydrochloric acid (HCl), 0.1 M and 1 M
Sodium hydroxide (NaOH), 0.1 M and 1 M
Hydrogen peroxide (H₂O₂), 3%
Calibrated photostability chamber
Calibrated oven
Validated stability-indicating HPLC-UV/PDA method
3. Procedure:
Preparation of Stock Solution: Prepare a stock solution of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
Keep the solution at 60°C for 24 hours.
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
Analyze by HPLC.
If no significant degradation is observed, repeat the study with 1 M HCl.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
Keep the solution at 60°C for 8 hours.
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
Analyze by HPLC.
If no significant degradation is observed, repeat the study with 1 M NaOH.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
Store the solution at room temperature, protected from light, for 24 hours.
At specified time points, withdraw an aliquot, dilute to a final concentration of 100 µg/mL with the mobile phase, and analyze by HPLC.
Thermal Degradation:
Place a known amount of solid 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.
Photolytic Degradation:
Expose a solution of the compound (e.g., 100 µg/mL in 1:1 ACN:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
A control sample should be kept in the dark in the same chamber.
After the exposure period, analyze both the exposed and control samples by HPLC.
Optimization
Troubleshooting low yields in heterocyclic synthesis from enaminones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in heterocyclic synthesis from...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in heterocyclic synthesis from enaminones.
Troubleshooting Guides
Issue 1: Low or No Product Yield
You've set up your reaction to synthesize a heterocycle from an enaminone, but upon analysis, you find a disappointingly low yield or no desired product at all. Here are potential causes and actionable solutions.
Question: My reaction is not producing the expected heterocyclic product, or the yield is very low. What are the common causes and how can I fix this?
Answer:
Low or no product yield is a frequent challenge in heterocyclic synthesis. The issue can often be traced back to several key factors related to your reagents, reaction conditions, or the intrinsic reactivity of your substrates. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Potential Causes and Solutions:
Reagent Quality: The purity of your starting materials and solvents is paramount.
Enaminone Purity: Ensure your enaminone starting material is pure. Impurities can interfere with the reaction or lead to unwanted side products. Consider purification by recrystallization or column chromatography if necessary.
Solvent Quality: Use dry, high-purity solvents. The presence of water or other impurities can quench catalysts or react with starting materials, especially in moisture-sensitive reactions.[1] Protic solvents like water or methanol can sometimes inhibit the formation of key intermediates.[1]
Reagent Degradation: Verify the integrity of other reagents, such as catalysts or bases. Some reagents can degrade upon storage.
Reaction Conditions: The reaction environment plays a critical role in the success of the synthesis.
Temperature: The reaction temperature may be suboptimal. Some cyclization reactions require heating to overcome the activation energy barrier, while others may need lower temperatures to prevent decomposition or side reactions. Experiment with a range of temperatures to find the optimum.
Reaction Time: The reaction may not have proceeded to completion, or prolonged reaction times may lead to product degradation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
Concentration: The concentration of reactants can influence reaction rates. Very dilute conditions may slow down the reaction, while highly concentrated mixtures can sometimes lead to polymerization or other side reactions.
Catalyst and Additives: The choice and handling of catalysts and other additives are crucial.
Catalyst Activity: The catalyst may be inactive or poisoned by impurities in the reaction mixture.[3] Ensure you are using a fresh, active catalyst. In some cases, the choice of catalyst itself may not be optimal for your specific transformation. For instance, triflic acid (TfOH) has been shown to be an effective promoter for certain enaminone cyclizations where other acids like TFA or sulfuric acid were ineffective.[4]
Base/Acid Strength: The strength and stoichiometry of the acid or base used can significantly impact the reaction. A base that is too strong might lead to undesired side reactions, while one that is too weak may not effectively promote the desired transformation.[2] Optimization of the base and its equivalents is often necessary.[5]
Substrate Reactivity: The inherent electronic and steric properties of your enaminone and other reactants can affect the yield.
Steric Hindrance: Bulky substituents on the enaminone or the other reactant can sterically hinder the cyclization step.[3] If possible, consider using starting materials with less steric bulk.
Electronic Effects: Electron-withdrawing or electron-donating groups on the reactants can influence their reactivity. For example, enaminones with electron-withdrawing benzoyl groups have been shown to be favorable for certain cyclization reactions.[2]
Troubleshooting Workflow:
Below is a logical workflow to diagnose and address low-yield issues.
A systematic workflow for troubleshooting low yields.
Issue 2: Formation of Multiple Products and Side Reactions
You observe the formation of your desired product, but it is accompanied by significant amounts of byproducts, making purification difficult and lowering the isolated yield.
Question: My reaction is messy, with multiple spots on the TLC plate. How can I minimize side reactions and improve the selectivity for my target heterocycle?
Answer:
The formation of multiple products is a common issue stemming from the versatile reactivity of enaminones, which possess multiple nucleophilic and electrophilic sites.[6] Understanding the potential side reactions is key to optimizing your reaction for a cleaner outcome.
Common Side Reactions and Solutions:
Self-Condensation of Enaminones: Enaminones can sometimes react with themselves, especially at elevated temperatures, leading to undesired oligomers or complex mixtures.[7]
Solution: Lowering the reaction temperature or slowly adding one of the reactants can sometimes minimize self-condensation.
Competing Reaction Pathways: Depending on the reactants and conditions, different cyclization pathways may compete. For example, in reactions with multifunctional reagents, different nucleophilic sites on the enaminone (e.g., the nitrogen atom or the α-carbon) can react, leading to different heterocyclic cores.[2]
Solution: The choice of solvent and catalyst can often direct the reaction towards a specific pathway. For instance, the polarity of the solvent can influence which tautomeric form of the enaminone is present and more reactive.[6] Carefully screen different solvents and catalysts to enhance the selectivity for your desired product.
Decomposition of Starting Materials or Products: The desired product or starting materials might be unstable under the reaction conditions, leading to decomposition and a complex reaction mixture.
Solution: As mentioned previously, monitoring the reaction over time is crucial. If the product is forming and then disappearing, it indicates instability. In such cases, reducing the reaction time and temperature is advisable.
Isomerization: Enaminones can exist as E/Z isomers, and their relative reactivity can differ.[6][8] The reaction conditions might favor an equilibrium that includes a less reactive isomer.
Solution: The solvent polarity can influence the E/Z ratio.[6] Experimenting with different solvents may shift the equilibrium towards the more reactive isomer.
Logical Relationship of Factors Affecting Selectivity:
The interplay between solvent, catalyst, and temperature is critical in controlling the selectivity of the reaction.
Q1: How does the choice of solvent affect the yield of my heterocyclic synthesis from enaminones?
A1: The solvent plays a multifaceted role. It can influence the solubility of reactants, the stability of intermediates, and the reaction pathway. Protic solvents like water or alcohols can form hydrogen bonds and may solvate ions differently than aprotic solvents, which can alter reaction rates and selectivities.[1][9] For example, in some cases, using water as a solvent can promote unconventional reaction selectivity due to hydrogen bonding effects with reaction intermediates.[10] It is often beneficial to screen a range of solvents with varying polarities (e.g., toluene, acetonitrile, DMF, ethanol) to find the optimal medium for your specific reaction.[2]
Q2: I'm using a well-established protocol, but my yields are still low. What should I check first?
A2: If you are confident in the protocol, the first things to scrutinize are the quality and purity of your starting materials and reagents, as this is a very common source of irreproducibility.[3] Ensure your enaminone is pure, your solvents are dry, and your catalyst is active. Re-purifying your starting materials or opening a new bottle of a reagent can often solve the problem. Also, double-check the setup to ensure it's inert if the reaction is air- or moisture-sensitive.
Q3: Can microwave irradiation improve my low yields?
A3: Yes, microwave irradiation can be a powerful tool for improving yields and reducing reaction times in heterocyclic synthesis.[7] The rapid heating provided by microwaves can accelerate reactions that are slow at conventional reflux temperatures. In some cases, reactions that do not proceed under conventional heating can be successfully carried out in a microwave reactor.[7] However, it's important to monitor the temperature and pressure carefully, as the high energy input can also lead to decomposition if not controlled.
Q4: My enaminone is a tertiary amine, while my colleague is using a secondary enaminone. Does this difference matter for cyclization reactions?
A4: Yes, the substitution on the enaminone nitrogen (primary, secondary, or tertiary) significantly affects its reactivity and the types of heterocycles that can be formed.[6] Secondary enaminones have an N-H bond that can act as a proton source or a point of reactivity, and they often exist in a Z-conformation stabilized by an intramolecular hydrogen bond.[6][8] Tertiary enaminones lack this N-H bond and may adopt different conformations, which can alter their nucleophilicity and steric environment.[6] These differences can lead to different reaction outcomes and may require different catalysts or reaction conditions.
Data on Reaction Optimization
Optimizing reaction conditions is a crucial step in improving yields. Below are examples of how changing various parameters can affect the outcome of heterocyclic synthesis from enaminones.
Table 1: Effect of Solvent and Base on a Cascade Reaction Yield
General Procedure for the Synthesis of Morphan Derivatives via Cascade Reaction
This protocol is adapted from the synthesis of morphan derivatives, which highlights a common approach to enaminone cyclization.[2]
Reaction Setup: To a 25 mL round-bottomed flask, add the quinone monoketal (1.1 mmol), the enaminone (1.0 mmol), and acetone (15 mL).
Addition of Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol) to the mixture.
Reaction: Heat the mixture at reflux for approximately 12 hours. Monitor the reaction progress by TLC until the enaminone substrate is completely consumed.
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 25 mL of water and 50 mL of ethyl acetate.
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography (e.g., petroleum ether/ethyl acetate = 1:2) to obtain the final product.[2]
General Procedure for Synthesis of Pyridinone Derivatives
This procedure is a general method for the synthesis of pyridinone derivatives from enamino esters and acetylacetone.[11]
Reaction Setup: In a suitable flask, mix the enamino ester (4 mmol) and acetylacetone (4 mmol) in glacial acetic acid (10 mL).
Addition of Ammonium Acetate: Add ammonium acetate (6 mmol) to the mixture.
Reaction: Reflux the reaction mixture for 6 hours.
Isolation: After cooling to room temperature, the precipitated solid product is collected by filtration.
Purification: The collected solid can be recrystallized from a suitable solvent system (e.g., DMF/EtOH) to yield the pure pyridinone derivative.[11]
Technical Support Center: Catalyst Selection and Optimization for Enaminone Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of enaminones. It offers troubleshooting...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of enaminones. It offers troubleshooting advice and answers to frequently asked questions to facilitate the optimization of catalytic enaminone reactions.
Troubleshooting Guide
Encountering unexpected results is a common aspect of synthetic chemistry. This guide addresses prevalent issues in enaminone synthesis, offering potential causes and solutions to help you optimize your experiments.
Problem
Potential Causes
Recommended Solutions
Low or No Product Yield
- Inactive Catalyst: The catalyst may have degraded or been poisoned by impurities.[1] - Inappropriate Reaction Conditions: Temperature, pressure, or reaction time may not be optimal.[1] - Poor Quality Reagents: Starting materials or solvents may contain impurities.[1] - Steric Hindrance: Bulky substituents on the amine or dicarbonyl compound can impede the reaction.[1]
- Catalyst: Use a freshly prepared or purchased catalyst. Consider a different catalyst system (e.g., switching from a Lewis acid to a transition metal catalyst).[1] - Reaction Conditions: Systematically vary the temperature and reaction time. Ensure the reaction is performed under an inert atmosphere if using air-sensitive reagents.[1] - Reagents: Purify starting materials and use dry, high-purity solvents.[1] - Steric Hindrance: If possible, use less sterically hindered starting materials. Alternatively, a more active catalyst or higher reaction temperatures may be required.[1]
Poor Regioselectivity (Mixture of Isomers)
- Electronic Effects: The electronic properties of substituents on the starting materials can influence the nucleophilicity of the competing reaction sites.[1] - Steric Effects: The size of substituents near the reaction centers can favor one isomer over another.[1] - Catalyst Choice: The catalyst may not be selective enough to favor the desired isomer.
- Catalyst Modification: Experiment with different catalysts or catalyst systems that have shown high regioselectivity in similar reactions. For instance, some metal catalysts can offer better control. - Solvent Effects: Varying the solvent can influence the transition state energies of the competing pathways, thus affecting regioselectivity. - Protecting Groups: Consider the use of protecting groups to block one of the reactive sites on the dicarbonyl compound.
Reaction Stalls or is Sluggish
- Insufficient Catalyst Loading: The amount of catalyst may be too low for an efficient reaction rate. - Low Reaction Temperature: The activation energy barrier may not be overcome at the current temperature. - Poor Mixing: In heterogeneous reactions, inefficient stirring can limit the interaction between reactants and the catalyst.
- Increase Catalyst Loading: Incrementally increase the catalyst concentration. - Elevate Temperature: Gradually increase the reaction temperature while monitoring for side product formation. - Improve Agitation: Ensure vigorous stirring, especially for reactions with solid catalysts or reagents.
Product Decomposition
- Excessive Heat: The desired enaminone product may be thermally unstable under the reaction conditions. - Prolonged Reaction Time: Leaving the reaction for too long can lead to the degradation of the product. - Incompatible Work-up Procedure: The product may be sensitive to acidic or basic conditions during extraction and purification.[2]
- Optimize Temperature and Time: Run the reaction at the lowest effective temperature and monitor closely to stop it once the starting material is consumed. - Modify Work-up: Use neutral work-up conditions if the product is acid or base-sensitive. Test the stability of your product to different pH ranges.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for enaminone synthesis?
A1: A wide range of catalysts can be employed for enaminone synthesis. These can be broadly categorized as:
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃), Bismuth(III) triflate (Bi(OTf)₃), and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) are effective catalysts.[3]
Transition Metals: Nickel, copper, gold/silver, and cobalt complexes have been successfully used. For example, a combination of [(PPh₃)AuCl]/AgOTf has been shown to be efficient.[4] Nickel acetate (Ni(OAc)₂) is another effective catalyst under solvent-free conditions.[5]
Other Catalysts: Ceric ammonium nitrate and phosphotungstic acid are also utilized.[5][6]
Catalyst-Free Conditions: Some reactions can proceed without a catalyst, often facilitated by microwave irradiation or by being conducted in water or under solvent-free conditions.[3][6]
Q2: How do I choose the best catalyst for my specific reaction?
A2: The optimal catalyst depends on your specific substrates and desired outcome. Consider the following:
Substrate Scope: Some catalysts are more effective for a broader range of amines and dicarbonyl compounds.
Reaction Conditions: If you are aiming for greener chemistry, catalysts that work well in water or under solvent-free conditions, such as bismuth(III) trifluoroacetate, would be a good choice.[3]
Regioselectivity: If you are working with an unsymmetrical dicarbonyl compound, you may need to screen different catalysts to achieve the desired regioselectivity.
Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst are important factors.
Q3: Can enaminone reactions be performed under "green" conditions?
A3: Yes, significant efforts have been made to develop environmentally friendly protocols for enaminone synthesis. This includes:
Solvent-Free Reactions: Many catalytic systems, such as those using cobalt(II) chloride or scandium triflate, work efficiently without a solvent.[3]
Water as a Solvent: Some methods successfully utilize water as the reaction medium.[3][6]
Microwave-Assisted Synthesis: Microwave heating can accelerate the reaction, often leading to higher yields in shorter times, and is well-suited for solvent-free reactions.[3]
Q4: What is the general mechanism for a catalyzed enaminone synthesis?
A4: The most common pathway for enaminone synthesis is the condensation of a 1,3-dicarbonyl compound with an amine. The catalyst, typically a Lewis acid, activates the carbonyl group of the dicarbonyl compound, making it more electrophilic and facilitating the nucleophilic attack by the amine. This is followed by a dehydration step to yield the enaminone. More complex, dual catalytic systems involving photoredox and nickel catalysis have also been developed, proceeding through a Michael addition and subsequent photocatalyzed debromination.[7][8]
Catalyst Performance Data
The following tables summarize quantitative data for various catalytic systems used in enaminone synthesis.
Technical Support Center: Water-Promoted Enaminone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of enaminones using water a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of enaminones using water as a medium.
Troubleshooting Guide
Encountering unexpected results is a common part of synthetic chemistry. This guide addresses prevalent issues in water-promoted enaminone synthesis, offering potential causes and solutions to get your research back on track.
Problem ID
Issue
Potential Causes
Recommended Solutions
T-01
Low to No Product Yield
1. Low solubility of amine reactant: Certain primary amines exhibit poor solubility in water, limiting their availability for the reaction.[1][2] 2. Unreactive starting materials: Secondary amines and simple, non-activated carbonyl compounds are often unreactive under these conditions.[1][2] 3. Inappropriate reaction conditions: The reaction may require catalysis or different temperatures for specific substrates.
1. Increase Amine Concentration: Use a higher excess of the amine (e.g., 3 equivalents) to drive the reaction forward.[2] 2. Verify Reactant Suitability: Ensure you are using a primary amine with a β-ketoester or a 1,3-diketone. The acetyl group of the dicarbonyl compound is typically the more reactive site.[1][2] 3. Introduce a Catalyst: For less reactive substrates, consider adding a catalyst like FeCl₃ (e.g., 20 mol%) to promote the reaction.[3][4]
T-02
Formation of Multiple Products / Impurities
1. Competing reaction sites: Unsymmetrical 1,3-dicarbonyl compounds can potentially lead to regioisomers, although the acetyl group's higher reactivity often provides selectivity.[1][2] 2. Side reactions: Although water helps stabilize the enaminone product, prolonged reaction times or harsh conditions could lead to decomposition or side reactions. 3. Incomplete reaction: Unreacted starting materials will be present as impurities.
1. Confirm Product Structure: Use characterization techniques like NMR and IR spectroscopy to confirm the structure of the major product.[1] 2. Optimize Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid byproduct formation.[3] 3. Purification: If impurities persist, an additional washing step with a mixture of ethanol and water (e.g., 1:4 ratio) or standard column chromatography may be necessary.[3]
T-03
Product Hydrolysis
1. Instability of the enaminone: While water promotes the synthesis and the product is stabilized by resonance and hydrogen bonding, some enaminones might be more susceptible to hydrolysis.[1][2]
1. Prompt Work-up: Once the reaction is complete, proceed with the extraction and drying steps without delay. 2. Control pH: Ensure the work-up conditions are not overly acidic, as strong acid can hydrolyze enamines.[5]
T-04
Difficulty in Product Isolation/Extraction
1. Product is partially water-soluble: Some enaminones may have sufficient polarity to remain in the aqueous layer. 2. Emulsion formation: During extraction with organic solvents, an emulsion layer can form, making separation difficult.
1. Use a different extraction solvent: Test alternative organic solvents with varying polarities. 2. Brine Wash: After the reaction, washing the mixture with brine can help break emulsions and salt out the organic product, reducing its solubility in the aqueous phase.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using water as a solvent for enaminone synthesis?
A1: The primary advantages are that it is an environmentally benign, cost-effective, and readily available solvent. This approach often allows for simple procedures at room temperature without the need for acid catalysis, and in many cases, the product can be isolated without purification.[1]
Q2: What is the role of water in this reaction? Is it just a solvent?
A2: Water acts as both the reaction medium and a promoter. Isotope labeling experiments have shown that water can facilitate the reaction through a hydrolysis-dehydrative condensation process.[3][4] It also stabilizes the enaminone product through hydrogen bonding with its tautomeric forms, which helps prevent hydrolysis.[2]
Q3: Which starting materials are suitable for this synthesis?
A3: The most common and effective starting materials are β-ketoesters or 1,3-diketones reacting with primary amines.[1][6] Reactions involving tertiary amino group functionalized enaminones and primary amines have also been successfully performed in water.[7] Secondary amines generally do not react under these conditions.[1][2]
Q4: Can this method be used to synthesize stereoselective enaminones?
A4: Yes, highly stereoselective synthesis of Z-enaminones has been successfully achieved in water under ambient conditions.[3][7]
Q5: Is a catalyst always necessary for the reaction to proceed?
A5: Not always. Many reactions between β-dicarbonyl compounds and primary amines proceed efficiently at room temperature in water without any catalyst.[1] However, for certain substrates, such as the reaction of a tertiary enaminone with a primary amine, a Lewis acid catalyst like FeCl₃ may be used to promote the reaction.[3][4]
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis from β-Dicarbonyls
This protocol is adapted for the general synthesis of enaminones from β-ketoesters or 1,3-diketones and primary amines in water at room temperature.[2]
Reactant Setup: In a round-bottom flask, add the primary amine (2 mmol) to 5 mL of water.
Addition of Dicarbonyl: To the stirred amine solution, add the β-ketoester or 1,3-diketone (1 mmol) at room temperature.
Reaction: Continue stirring the mixture. Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Reaction times can vary from minutes to several hours (see table below).
Work-up: Once the reaction is complete, wash the mixture with brine to remove the excess amine.
Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., CH₂Cl₂).
Drying and Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum to yield the final enaminone product.
Protocol 2: FeCl₃-Catalyzed Synthesis from Tertiary Enaminones
This protocol describes the synthesis of Z-enaminones from tertiary amino-functionalized enaminones and primary amines.[3]
Reactant Setup: In a 25-mL round-bottom flask, combine the tertiary enaminone (0.3 mmol), the primary amine (0.3 mmol), and FeCl₃ (20 mol%).
Addition of Water: Add 1.5 mL of water to the flask.
Reaction: Seal the flask and stir the mixture at room temperature for approximately 2 hours. Monitor the reaction's completion by TLC.
Work-up: Upon completion, add an additional 5 mL of water to the flask.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 8 mL).
Drying and Isolation: Combine the organic layers and dry them overnight using anhydrous Na₂SO₄. Filter and remove the solvent under vacuum to obtain the target product. If necessary, wash the product with 2 mL of a 1:4 ethanol/water mixture for further purification.
Data Presentation
Table 1: Examples of Catalyst-Free Enaminone Synthesis in Water
The following table summarizes the reaction times and yields for the synthesis of various enaminones from β-dicarbonyl compounds and primary amines in water at room temperature.[2]
Entry
β-Dicarbonyl Compound
Amine
Time (h)
Yield (%)
1
Ethyl benzoylacetate
Benzylamine
2
93
2
Ethyl benzoylacetate
Aniline
12
67
3
Ethyl benzoylacetate
2-Phenylethylamine
4
78
4
Ethyl acetoacetate
Benzylamine
0.5
95
5
Ethyl acetoacetate
Aniline
6
72
6
Acetylacetone
Benzylamine
0.25
98
7
Acetylacetone
Aniline
4
81
Visualizations
Experimental Workflow & Logic Diagrams
Caption: General workflow for water-promoted enaminone synthesis.
Caption: Troubleshooting logic for low-yield enaminone synthesis.
Managing reaction intermediates in 3-Amino-5,5-dimethyl-2-cyclohexen-1-one reactions
Welcome to the technical support center for reactions involving 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting gu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for reactions involving 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to effectively manage reaction intermediates and optimize synthetic outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, offering potential causes and actionable solutions.
Problem 1: Low Yield in Multi-Component Reactions (e.g., Hantzsch Pyridine Synthesis)
Question: I am performing a Hantzsch-type synthesis using 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, an aldehyde, and a β-ketoester, but my yield of the desired dihydropyridine product is consistently low. What are the common causes and how can I improve it?
Answer:
Low yields in Hantzsch synthesis are a frequent challenge and can be attributed to several factors. The classical approach often involves long reaction times and elevated temperatures, which can lead to product degradation or side reactions.[1]
Potential Causes & Solutions:
Incomplete Reaction: The reaction may not be reaching completion.
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Consider extending the reaction time or gently increasing the temperature. The use of catalysts like p-toluenesulfonic acid (PTSA) or ytterbium triflate (Yb(OTf)₃) can significantly accelerate the reaction.[1]
Product Degradation: The 1,4-dihydropyridine (1,4-DHP) product is susceptible to decomposition under prolonged heating.
Solution: Employ energy sources like microwave irradiation or ultrasound, which can dramatically reduce reaction times from hours to minutes, thereby minimizing degradation.[1]
Side Reaction - Oxidation: A major side reaction is the oxidation of the 1,4-DHP product to the corresponding aromatic pyridine derivative, which reduces the yield of the desired intermediate.[2]
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent aerial oxidation. If the pyridine is the desired final product, this is less of a concern, but if the 1,4-DHP is the target, this is critical.
Impure Reactants: Impurities in the aldehyde or solvent can inhibit the reaction or cause unwanted side reactions.
Solution: Ensure all reactants are pure and solvents are dry. Distill the aldehyde if its purity is questionable.
The following workflow provides a systematic approach to diagnosing and resolving low-yield issues in Hantzsch synthesis.
Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.
Problem 2: Formation of Unexpected Intermediates or Side Products in Condensation with Aldehydes
Question: I am reacting 3-Amino-5,5-dimethyl-2-cyclohexen-1-one with an aromatic aldehyde to synthesize a tetrahydroxanthenone derivative, but I am isolating a different major product. What could this intermediate be?
Answer:
This is a common scenario. The reaction between an aldehyde and two equivalents of a 1,3-dicarbonyl compound (or its enamine equivalent) proceeds through a stable intermediate. Instead of the cyclized xanthenone, you have likely isolated the 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) intermediate. This occurs via a Knoevenagel condensation followed by a Michael addition. The final intramolecular cyclization to the xanthenone requires dehydration, which may not occur under milder conditions.
Key Intermediates & Products:
Knoevenagel Adduct (Intermediate A): The initial condensation product between the aldehyde and one molecule of the enaminone. This is typically transient.
Bis-Michael Adduct (Intermediate B): The stable, often isolable product formed when a second molecule of the enaminone adds to the Knoevenagel adduct. This is likely the product you have isolated.
Tetrahydroxanthenone (Final Product C): The cyclized and dehydrated final product.
Caption: Reaction pathway for the synthesis of xanthenones.
How to Control Product Formation:
The formation of Intermediate B versus Product C is highly dependent on reaction conditions.
To Isolate Intermediate B: Use milder conditions. Running the reaction at room temperature or with gentle heating in solvents like ethanol or even water, often with mild catalysts, favors the formation of the uncyclized bis-adduct.[3]
To Favor Final Product C: Promote dehydration. This typically requires stronger acidic catalysts (e.g., HCl, methanesulfonic acid), higher temperatures, or longer reaction times.
Problem 3: Poor Regioselectivity in Alkylation Reactions
Question: I am trying to alkylate 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, but I'm getting a mixture of products. How can I control whether alkylation occurs on the Nitrogen (N-alkylation) or the Carbon (C-alkylation)?
Answer:
3-Amino-5,5-dimethyl-2-cyclohexen-1-one is an ambident nucleophile, meaning it can react at multiple sites. The primary competition is between N-alkylation and C-alkylation at the α-carbon (C2). The outcome is governed by the principles of hard and soft acid-base (HSAB) theory and kinetic versus thermodynamic control.
N-Alkylation (Hard Site): The nitrogen atom is the "harder" nucleophilic center. Reactions with hard electrophiles and conditions that favor thermodynamic equilibrium (stronger bases, higher temperatures) can favor N-alkylation.
C-Alkylation (Soft Site): The α-carbon is the "softer" nucleophilic center. Reactions with softer electrophiles under kinetic control (strong, non-nucleophilic bases like LDA at low temperatures) typically favor C-alkylation.
Caption: Logic diagram for directing alkylation regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the key reactive intermediate formed from 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in acid-catalyzed reactions?A1: In the presence of an acid and an electrophile (like an aldehyde), the enaminone system can tautomerize or become protonated, forming a highly reactive iminium ion intermediate. This species is a potent electrophile and is key to many subsequent condensation and cyclization reactions.
Q2: I see an unexpected peak in my ¹H NMR spectrum around δ 5.5 ppm after reacting with an aldehyde. What is it?A2: A singlet around δ 5.5 ppm is characteristic of the methine proton (-CH-) that bridges the two cyclohexenone rings in the 2,2'-arylmethylene bis-adduct intermediate.[1][4] If you see this signal, along with complex multiplets for the methylene protons (δ 2.1-2.5 ppm) and distinct singlets for the gem-dimethyl groups, it strongly indicates you have formed the uncyclized intermediate rather than the final xanthenone.
Q3: Can I use 3-Amino-5,5-dimethyl-2-cyclohexen-1-one to make fused pyrimidine heterocycles?A3: Yes, enaminones are excellent precursors for pyrimidine synthesis. This typically involves reacting the enaminone with a compound containing an N-C-N fragment, such as amidines, urea, or guanidine, often under acidic or basic conditions. The enaminone provides the C-C-C backbone for the new heterocyclic ring.[2][7]
Q4: My reaction seems to stop, with starting material remaining even after extended time. What should I check first?A4: First, verify the purity of your reactants and solvents, as impurities can poison catalysts or inhibit the reaction.[4] Second, ensure your reaction conditions are appropriate. Some reactions require a catalyst to proceed efficiently. If uncatalyzed, consider adding a catalytic amount of a suitable acid (e.g., acetic acid, PTSA) or base. Finally, consider the possibility of an equilibrium that disfavors product formation; in such cases, removing a byproduct (like water, using a Dean-Stark trap) can help drive the reaction to completion.
Experimental Protocols
Protocol 1: Synthesis of a 2,2'-Arylmethylene bis-Adduct (Intermediate)
This protocol is adapted from procedures for the condensation of dimedone with aldehydes, favoring the formation of the uncyclized intermediate.[1][4]
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (5 mmol), 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (10 mmol, 2.0 equivalents), and a catalyst such as urea (0.75 mmol, 15 mol%).
Solvent Addition: Add 10 mL of an appropriate solvent (e.g., water or ethanol).
Reaction: Stir the mixture vigorously. For accelerated reaction, place the flask in an ultrasonic bath at 50 °C.
Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate) until the aldehyde spot has disappeared (typically 1-2 hours).
Work-up: Cool the reaction mixture to room temperature. The solid product often precipitates directly from the solution.
Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product is often pure enough after filtration, but it can be recrystallized from ethanol if necessary.
Protocol 2: Hantzsch-type Synthesis of a Polyhydroquinoline Derivative
This protocol is a general method for the microwave-assisted synthesis of Hantzsch products, adapted for the use of the pre-formed enaminone.[1]
Reaction Setup: In a 10 mL microwave-safe reaction vessel, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (1 mmol).
Solvent: Add 3 mL of ethanol.
Reaction: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes.
Work-up: After the reaction is complete, cool the vessel to room temperature.
Purification: Remove the solvent under reduced pressure. The crude residue can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the desired 1,4-dihydropyridine derivative.
Technical Support Center: Synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Amino-5,5-dimethyl-2-c...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Troubleshooting Guide
Users encountering challenges during the synthesis can refer to the following guide for potential solutions to common problems.
Problem
Potential Cause
Recommended Action
Low to No Product Formation
Incomplete reaction
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the reaction temperature.[1]
Suboptimal reaction concentration
Experiment with varying solvent volumes to achieve the optimal concentration for the reactants.[1]
Degradation of starting materials or product
Verify the stability of all reagents and the final product under the specified reaction conditions. If instability is suspected, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Significant Drop in Yield Upon Scale-Up
Inefficient mass and heat transfer
Ensure the reactor is appropriately sized for the batch and that the stirring mechanism provides efficient mixing to avoid localized concentration gradients or "hot spots".[1] For larger scale reactions, controlled, slower addition of reagents may be necessary to manage exothermic processes.[1]
Formation of Impurities
Side reactions (e.g., dimerization, oxidation)
The amino group can be susceptible to various side reactions.[1] Lowering the reaction temperature or employing a more selective catalyst may mitigate these issues. In some cases, protecting the amino group might be a necessary step in the synthetic route.[1]
Incomplete cyclization of intermediates
Optimize the conditions for the cyclization step. It may be beneficial to isolate the open-chain intermediate before proceeding with a separate, optimized cyclization reaction.[1]
Difficulty in Product Purification
Inefficient crystallization
Identify a suitable solvent or a combination of solvents for recrystallization. The goal is to find a system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures.
Presence of colored impurities
If the solution is colored after dissolving the crude product, adding a small amount of activated carbon and heating for a short duration can help remove these impurities before filtration.[1]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one?
A1: A common and straightforward method for synthesizing enaminones like 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is the condensation reaction between a 1,3-dicarbonyl compound (in this case, 5,5-dimethyl-1,3-cyclohexanedione, also known as dimedone) and an amine (ammonia or an ammonium salt).[2] This reaction is often facilitated by acid catalysis to promote dehydration.[2]
Q2: I'm observing a significant amount of a side product. What could it be?
A2: In syntheses involving enaminones, common side reactions include dimerization or the formation of regioisomers. Dimerization can occur through intermolecular reactions involving the amino group.[1] It is crucial to characterize the side product using analytical techniques like NMR and Mass Spectrometry to understand its structure and then adjust reaction conditions to minimize its formation.[1]
Q3: My reaction works well on a lab scale, but the yield drops significantly when I try to scale up. What should I investigate?
A3: Scale-up challenges are frequently related to mass and heat transfer.[1] Inefficient mixing in a larger reactor can lead to localized temperature and concentration gradients, which can promote side reactions.[1] Heat dissipation is also more challenging at a larger scale; a reaction that is easily controlled in a small flask may become highly exothermic and difficult to manage in a large reactor.[1] Ensure your reactor's stirring is efficient and consider a slower, controlled addition of reagents.[1]
Q4: What are the recommended purification methods for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one at a larger scale?
A4: For solid compounds like this, recrystallization is often the most scalable and cost-effective purification method.[1] The key is to perform a thorough solvent screen to find a suitable solvent or solvent system that provides good recovery of pure crystals. After crystallization, the product should be collected by filtration, washed with a small amount of cold solvent, and dried under a vacuum.[1]
Experimental Protocols
General Protocol for the Synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5,5-dimethyl-1,3-cyclohexanedione and a suitable solvent (e.g., toluene or ethanol).
Reagent Addition: Introduce the amine source (e.g., ammonium acetate or ammonia gas) to the mixture. If using a catalyst, it should be added at this stage.
Reaction: Heat the mixture to reflux and maintain the temperature for the duration of the reaction. Monitor the reaction's progress by TLC.
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a cold solvent.[1] If no precipitate forms, concentrate the reaction mixture under reduced pressure.[1]
Purification: Purify the crude product by recrystallization from a suitable solvent.[1]
Visualizations
Caption: General experimental workflow for the synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Spectroscopic Fingerprints: A Comparative Guide to 3-Amino-5,5-dimethyl-2-cyclohexen-1-one Derivatives
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the spectroscopic characteristics of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one and its derivatives. Deta...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the spectroscopic characteristics of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one and its derivatives. Detailed experimental protocols and spectral data are presented to facilitate identification, characterization, and application of these versatile chemical entities.
The enaminone moiety, a core feature of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, is a significant pharmacophore in medicinal chemistry. The spectroscopic analysis of its derivatives is crucial for confirming their synthesis and understanding their structural nuances, which in turn dictates their biological activity. This guide offers a comparative analysis of key spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one and several of its N-substituted derivatives. These derivatives showcase the influence of the substituent on the electronic environment of the core structure, which is reflected in the spectral shifts.
Detailed methodologies for the synthesis and spectroscopic characterization of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one derivatives are provided below.
Synthesis Protocol: General Procedure for the Synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one Derivatives
This procedure is a typical method for the synthesis of enaminones from a β-dione and an amine.
Reactant Preparation: In a round-bottom flask, dissolve 5,5-dimethyl-1,3-cyclohexanedione (dimedone) in a suitable solvent such as toluene or ethanol.
Addition of Amine: Add a stoichiometric equivalent of the desired primary or secondary amine to the solution. For the synthesis of the parent compound, an ammonia source like ammonium acetate is used.
Catalyst (Optional): For less reactive amines, a catalytic amount of an acid, such as p-toluenesulfonic acid, can be added to facilitate the reaction.
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: After completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure enaminone derivative.
Spectroscopic Analysis Protocols
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Instrument Parameters (¹H NMR):
Spectrometer: 400 MHz or higher field strength.
Pulse Sequence: Standard single-pulse sequence.
Number of Scans: 16-64, depending on sample concentration.
Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.
Relaxation Delay: 2-5 seconds.
Spectral Width: 0-220 ppm.
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Sample Preparation:
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl, KBr).
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for these types of compounds.
Instrument Parameters (EI-MS):
Ionization Energy: Typically 70 eV.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Visualizing the Workflow
The general workflow for the synthesis and characterization of these derivatives can be visualized as a logical progression of steps.
Caption: General workflow for synthesis and spectroscopic characterization.
This guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one derivatives. By presenting this information in a comparative format, it aims to be a valuable resource for researchers in the field of synthetic and medicinal chemistry.
A Comparative Analysis of the Reactivity of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one and 3-aminocyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the chemical reactivity of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one and 3-aminocyclohex-2-en-1-one. These two co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one and 3-aminocyclohex-2-en-1-one. These two compounds are valuable intermediates in organic synthesis, particularly in the construction of heterocyclic systems. Their reactivity is primarily governed by the enaminone functionality, a conjugated system that imparts both nucleophilic and electrophilic character. The key structural difference between the two molecules is the presence of a gem-dimethyl group at the 5-position of the cyclohexene ring in 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. This substitution has significant implications for the steric and electronic properties of the molecule, leading to notable differences in reactivity.
Executive Summary
The presence of the gem-dimethyl group in 3-Amino-5,5-dimethyl-2-cyclohexen-1-one generally leads to a decrease in its reactivity in intermolecular reactions compared to 3-aminocyclohex-2-en-1-one. This is primarily due to steric hindrance, which impedes the approach of reactants to the reactive sites of the molecule. However, in intramolecular reactions, the gem-dimethyl group can accelerate cyclization, an effect known as the Thorpe-Ingold or gem-dimethyl effect.
Comparative Reactivity Profile
The reactivity of these enaminones is centered around two primary nucleophilic sites: the α-carbon (C2) and the nitrogen atom of the amino group. The electrophilic site is the β-carbon (C3).
Reaction Type
3-Amino-5,5-dimethyl-2-cyclohexen-1-one
3-aminocyclohex-2-en-1-one
Probable Rationale
Michael Addition
Lower reactivity
Higher reactivity
The gem-dimethyl group sterically hinders the approach of the Michael acceptor to the nucleophilic α-carbon.
N-Alkylation
Lower reactivity
Higher reactivity
Steric hindrance from the gem-dimethyl group impedes the approach of the alkylating agent to the nitrogen atom.
C-Alkylation
Lower reactivity
Higher reactivity
The bulky gem-dimethyl group shields the α-carbon from attack by electrophiles.
N-Acylation
Lower reactivity
Higher reactivity
Similar to N-alkylation, steric hindrance reduces the accessibility of the nitrogen atom to acylating agents.
Intramolecular Cyclization
Higher reactivity (potentially)
Lower reactivity
The gem-dimethyl group can favor cyclization by restricting conformational freedom and bringing reactive ends closer (Thorpe-Ingold effect)[1].
Experimental Protocols
Synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
Materials:
5,5-dimethylcyclohexane-1,3-dione (dimedone)
Ammonia or a primary/secondary amine
Toluene
Dean-Stark apparatus
Procedure:
A solution of 5,5-dimethylcyclohexane-1,3-dione (1 mole equivalent) and the desired amine (1.1 mole equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
The reaction mixture is heated to reflux.
Water formed during the reaction is azeotropically removed using the Dean-Stark trap.
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, the solvent is removed under reduced pressure.
The crude product is purified by recrystallization or column chromatography.
Synthesis of 3-aminocyclohex-2-en-1-one
Materials:
1,3-cyclohexanedione
Ammonium acetate
Ethanol
Procedure:
1,3-cyclohexanedione (1 mole equivalent) and ammonium acetate (1.3 mole equivalents) are dissolved in ethanol in a round-bottom flask.
The mixture is stirred at room temperature or gently heated to facilitate the reaction.
The reaction progress is monitored by TLC.
Once the reaction is complete, the solvent is partially evaporated, and the product is allowed to crystallize.
The crystals are collected by filtration, washed with cold ethanol, and dried.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the synthesis and a typical reaction of the title compounds.
Caption: General synthesis workflows.
Caption: Michael addition reaction pathway.
Conclusion
The primary determinant of the differential reactivity between 3-Amino-5,5-dimethyl-2-cyclohexen-1-one and 3-aminocyclohex-2-en-1-one is the steric effect of the gem-dimethyl group. For intermolecular reactions, the unsubstituted analog, 3-aminocyclohex-2-en-1-one, is generally the more reactive species due to its greater accessibility for incoming reagents. Conversely, the gem-dimethyl substitution in 3-Amino-5,5-dimethyl-2-cyclohexen-1-one can be strategically employed to favor intramolecular cyclization reactions. These considerations are crucial for reaction design and the synthesis of complex molecular architectures in medicinal and materials chemistry.
Comparing synthesis efficiency of different cyclohexenone preparation methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of cyclohexenone and its derivatives is a cornerstone of constructing complex molecular architectures found in numerous pharmace...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the efficient synthesis of cyclohexenone and its derivatives is a cornerstone of constructing complex molecular architectures found in numerous pharmaceuticals and natural products. The choice of synthetic route can significantly impact overall yield, scalability, and stereochemical control. This guide provides an objective comparison of three prominent methods for cyclohexenone preparation: the Robinson Annulation, Birch Reduction-based routes, and modern Organocatalytic strategies. We present a side-by-side analysis of their performance supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
Comparison of Synthesis Efficiency
The efficiency of cyclohexenone synthesis is highly dependent on the chosen method and the specific substitution pattern of the target molecule. The following table summarizes quantitative data for various approaches, offering a clear comparison of their yields and reaction conditions.
Detailed methodologies for key synthetic routes are provided below.
Robinson Annulation for Wieland-Miescher Ketone (Racemic)
This procedure is a classic example of the Robinson annulation to form a bicyclic cyclohexenone.[14]
Materials:
2-Methyl-1,3-cyclohexanedione
Methyl vinyl ketone
Base (e.g., sodium ethoxide)
Anhydrous ethanol
Hydrochloric acid (5% aq.)
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate
Dichloromethane (DCM)
Hexane
Ethyl acetate
Silica gel
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methyl-1,3-cyclohexanedione (1.0 equiv.) in anhydrous ethanol.
Addition of Base: To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15 minutes.
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 5% hydrochloric acid. Extract the product with dichloromethane (3 x 50 mL).
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the Wieland-Miescher ketone.
Birch Reduction of o-Anisic Acid and Alkylation to 2-Heptyl-2-cyclohexenone
This protocol demonstrates a one-pot Birch reduction-alkylation sequence to produce a substituted cyclohexenone.[6]
Materials:
o-Anisic acid
Liquid ammonia
Tetrahydrofuran (THF), anhydrous
Lithium
tert-Butanol
1-Bromoheptane
Hydrochloric acid (10% aq.)
Anhydrous potassium carbonate
Procedure:
Reaction Setup: In a 1-L, three-necked, round-bottomed flask equipped with a dry ice condenser and a mechanical stirrer, charge o-anisic acid (0.1 mol) and 100 mL of anhydrous THF. Cool the flask in a dry ice/acetone bath and condense in 400 mL of ammonia.
Reduction: To the resulting thick white suspension, add small pieces of lithium (0.4 mol) until a persistent blue color is obtained. Stir for 2 hours.
Alkylation: Add tert-butanol (0.2 mol) to the reaction mixture, followed by the dropwise addition of 1-bromoheptane (0.11 mol). Stir the mixture at -78°C for 2 hours, then allow it to warm to room temperature overnight as the ammonia evaporates.
Work-up: Quench the reaction with 10% aqueous hydrochloric acid until the solution is acidic. Extract the aqueous layer with ether (3 x 100 mL).
Purification: Dry the combined organic phases over anhydrous potassium carbonate, concentrate by rotary evaporation, and distill under reduced pressure to yield 2-heptyl-2-cyclohexenone.
Organocatalytic Synthesis of Wieland-Miescher Ketone (Enantioselective)
This method utilizes an organocatalyst for the asymmetric synthesis of the Wieland-Miescher ketone.[1]
Materials:
2-Methyl-1,3-cyclohexanedione
Methyl vinyl ketone
L-proline
Dimethyl sulfoxide (DMSO)
Water
Ethyl acetate
Brine
Procedure:
Reaction Setup: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 equiv.) in DMSO, add L-proline (0.1 equiv.).
Addition of Michael Acceptor: Add methyl vinyl ketone (1.2 equiv.) to the mixture and stir at room temperature.
Reaction: Monitor the reaction progress by TLC. The reaction time can vary from several hours to days depending on the scale.
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched Wieland-Miescher ketone.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships and workflows of the compared synthetic methods.
Caption: Comparative workflow for selecting a cyclohexenone synthesis method.
Caption: Generalized mechanism of the Robinson Annulation.
Caption: Pathway for cyclohexenone synthesis via Birch Reduction.
Analysis of biological activity of compounds derived from 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
An Analysis of the Biological Activity of Compounds Derived from 3-Amino-5,5-dimethyl-2-cyclohexen-1-one Derivatives of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a type of enaminone, are versatile precursors in the synthe...
Author: BenchChem Technical Support Team. Date: December 2025
An Analysis of the Biological Activity of Compounds Derived from 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
Derivatives of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a type of enaminone, are versatile precursors in the synthesis of a wide array of heterocyclic compounds. These resulting molecules have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. Researchers have extensively explored these derivatives for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of these biological activities, supported by experimental data and detailed protocols for key assays.
Comparative Biological Activity
Compounds derived from 3-Amino-5,5-dimethyl-2-cyclohexen-1-one have demonstrated notable efficacy in several key areas of therapeutic interest. The structural modifications and synthesis of various heterocyclic systems from this enaminone core have led to compounds with significant biological potential.[1][2][3][4]
Anticancer Activity
Numerous studies have focused on the synthesis of pyrazole and fused heterocyclic derivatives from enaminones, which have shown promising cytotoxic effects against various cancer cell lines.[2][5] For instance, certain pyrazole derivatives have been screened against human breast (MCF-7) and liver (HEPG2) carcinoma cell lines, exhibiting inhibitory effects comparable to the standard drug 5-fluorouracil.[2] Another study highlighted enaminone-linked benzofuran derivatives as potent dual inhibitors of VEGFR-2 and hCA IX, showing strong antiproliferative activity against MCF-7 cells, particularly under hypoxic conditions.[6] The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[6][7]
Compound Type
Cell Line
Activity Metric
Value
Reference Compound
Enaminone-linked Benzofuran (4a)
MCF-7
IC₅₀ (Hypoxia)
3.65 µM
Doxorubicin (9.42 µM)
Enaminone-linked Benzofuran (4a)
VEGFR-2
IC₅₀
0.058 µM
-
Diarylidenecyclohexanone (Ic)
HeLa
IC₅₀ (PGE₂ prod.)
6.7 ± 0.19 µM
Licofelone (5.4 µM)
Pyrazole Derivative (2b)
MCF-7
Inhibition
Comparable to 5-FU
5-Fluorouracil
Pyrazole Derivative (14a)
HEPG2
Inhibition
Comparable to 5-FU
5-Fluorouracil
Table 1: Summary of Anticancer and Anti-inflammatory Activities of Selected 3-Amino-5,5-dimethyl-2-cyclohexen-1-one Derivatives. IC₅₀ represents the half-maximal inhibitory concentration.[2][6][8]
Antimicrobial Activity
Enaminone derivatives are effective precursors for synthesizing heterocyclic compounds with significant antimicrobial properties.[1] Various synthesized compounds, including pyrazole, pyridine, and pyrimidine derivatives, have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][9] The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups can enhance the antimicrobial potency of these compounds.[1]
Compound Class/Derivative
Target Organism(s)
Activity Metric
Result
Pyrazole Derivatives
Gram-positive bacteria
Disc Diffusion
Significant activity
Pyrazole Derivatives
Gram-negative bacteria
Disc Diffusion
Significant activity
Pyridine Derivatives
Various Bacteria
MIC
High antimicrobial potency
Pyrimidine Derivatives
Various Bacteria
MIC
High antimicrobial potency
Table 2: Summary of Antimicrobial Activity of Heterocyclic Systems Derived from Enaminones. MIC stands for Minimum Inhibitory Concentration.[1][9]
Anti-inflammatory Activity
The anti-inflammatory potential of cyclohexenone derivatives has also been explored. Studies have shown that these compounds can act as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), microsomal prostaglandin E synthase-1 (mPGES1), and 5-lipoxygenase (5-LOX).[8] For example, certain diarylidenecyclohexanone derivatives have exhibited potent inhibition of PGE₂ production and 5-LOX activity, comparable to standard anti-inflammatory drugs like licofelone and zileuton.[8] The mechanism often involves the modulation of signaling pathways like NF-κB.[10]
Compound Type
Target Enzyme/Pathway
Activity Metric
Value
Reference Compound
Diarylidenecyclohexanone (Ie)
5-LOX
IC₅₀
1.4 ± 0.1 µM
Zileuton (1.2 µM)
Diarylidenecyclohexanone (Ig)
5-LOX
IC₅₀
1.5 ± 0.13 µM
Zileuton (1.2 µM)
Thiophene Derivative (3a)
NO Production
% Inhibition
87.07 ± 1.22 %
-
Table 3: Summary of Anti-inflammatory Activity of Selected Cyclohexenone Derivatives.[8][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are protocols for two key assays.
MTT Assay for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance is measured spectrophotometrically.[12]
Procedure:
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight (or for a few hours for suspension cells) at 37°C in a 5% CO₂ incubator.[13]
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the wells and add fresh media containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11][14]
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[11]
Formazan Solubilization:
Adherent cells: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of a solubilizing solution (e.g., DMSO, isopropanol) to each well.[11]
Suspension cells: Centrifuge the plate to pellet the cells, then carefully remove the supernatant before adding the solubilizing solution.[11]
Absorbance Reading: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[11][12]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing (AST)
AST is performed to determine the effectiveness of a compound against a specific microorganism. The Broth Microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC).[15][16]
Principle: A standardized suspension of bacteria is tested against varying concentrations of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15][17]
Procedure:
Inoculum Preparation: Select several colonies of the test microorganism from a fresh culture. Suspend them in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[15]
Controls:
Positive Control: Broth with inoculum and a standard antibiotic.
Negative Control (Growth Control): Broth with inoculum but no compound.
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[15]
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[15]
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: General workflow from synthesis to lead optimization.
Caption: Step-by-step workflow for the MTT cell viability assay.
Caption: Intrinsic apoptosis pathway induced by anticancer drugs.
Confirming Molecular Architecture: A Comparative Guide to X-ray Diffraction Analysis
In the landscape of drug discovery and development, the precise determination of a synthesized compound's three-dimensional structure is a cornerstone of success. This structural confirmation is not merely a formality; i...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of drug discovery and development, the precise determination of a synthesized compound's three-dimensional structure is a cornerstone of success. This structural confirmation is not merely a formality; it is a critical step that influences a compound's efficacy, safety, and intellectual property standing. Among the arsenal of analytical techniques available to researchers, X-ray diffraction (XRD) analysis stands out as a powerful method for elucidating the atomic arrangement of a crystalline solid. This guide provides a comprehensive comparison of XRD with other common analytical techniques, detailed experimental protocols, and a visual representation of the structural confirmation workflow, empowering researchers to make informed decisions in their analytical strategies.
A Comparative Overview of Structural Analysis Techniques
The choice of an analytical technique for structure confirmation depends on various factors, including the nature of the sample, the desired level of detail, and the experimental constraints. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about a molecule's connectivity and mass, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's spatial arrangement in the solid state.[1] The following table summarizes the key characteristics of these techniques for the analysis of synthesized small molecules.
Feature
X-ray Diffraction (XRD)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Principle
Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.
Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Measurement of the mass-to-charge ratio of ionized molecules.
Sample State
Crystalline Solid
Solution or Solid-State
Solid, Liquid, or Gas
Information Obtained
3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[2]
Connectivity of atoms, molecular dynamics in solution, relative stereochemistry.[1][2]
Atomic, but generally lower than XRD for 3D structure.[4]
Provides molecular formula, not atomic coordinates.
Experiment Time
Hours to days (including crystal growth)
Minutes to hours
Minutes
Key Advantages
Unambiguous determination of 3D structure and absolute configuration.[2]
Provides information on molecular dynamics and structure in solution.[1] High throughput and sensitivity.
Key Limitations
Requires a single, high-quality crystal.[2] Not suitable for amorphous materials or solutions.
Can be challenging for insoluble compounds or large molecules.[2][5] Does not directly provide 3D structure.
Does not provide information on the spatial arrangement of atoms.
The Workflow of Structural Confirmation
The process of confirming the structure of a newly synthesized compound is a multi-step endeavor, often involving a combination of analytical techniques to build a complete and unambiguous picture of the molecule. The following diagram illustrates a typical workflow, highlighting the central role of X-ray diffraction in providing the definitive 3D structure.
A typical workflow for the structural confirmation of a synthesized compound.
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a synthesized compound. The success of this technique hinges on the ability to grow a high-quality single crystal.
1. Crystal Growth:
Objective: To obtain a single, well-ordered crystal of the synthesized compound, typically 0.1-0.3 mm in each dimension.[6]
Methods:
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Allow the solvent to evaporate slowly over several days in a loosely covered vial.[7]
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[7]
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
Crystal Selection: Under a microscope, select a crystal that is transparent, has well-defined faces, and is free of cracks or other defects.[8]
2. Data Collection:
Mounting: Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone oil).[7]
Diffractometer Setup: Place the mounted crystal on the X-ray diffractometer. The instrument consists of an X-ray source, a goniometer to orient the crystal, and a detector.
Data Acquisition: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[1]
3. Structure Solution and Refinement:
Data Processing: The collected diffraction images are processed to determine the positions and intensities of the diffraction spots. This information is used to calculate the unit cell dimensions and the symmetry of the crystal.
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson methods.
Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, high-resolution 3D structure of the molecule.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a rapid and non-destructive technique primarily used for phase identification, polymorph screening, and determining the crystallinity of a bulk sample.[9]
1. Sample Preparation:
Objective: To obtain a fine, homogeneous powder of the synthesized compound.
Procedure: Gently grind a small amount of the crystalline sample (typically a few milligrams) into a fine powder using a mortar and pestle.[10] Care should be taken to avoid excessive grinding, which can induce phase transformations.[10]
2. Data Collection:
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface.[5]
Diffractometer Setup: Place the sample holder in the powder diffractometer.
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[11] A typical scan range for pharmaceutical compounds is 5-40° 2θ.
3. Data Analysis:
Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. This pattern can be compared to databases of known diffraction patterns (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the compound and its polymorphic form.[12]
Crystallinity Assessment: Crystalline materials produce sharp diffraction peaks, while amorphous materials produce a broad halo.[11] The ratio of the integrated intensity of the crystalline peaks to the total scattered intensity can be used to estimate the degree of crystallinity.
Conclusion
In the rigorous process of drug development, the unambiguous confirmation of a synthesized compound's structure is paramount. While a suite of analytical techniques provides complementary information, X-ray diffraction, in both its single-crystal and powder forms, offers definitive insights into the solid-state structure. Single-crystal XRD provides an unparalleled level of detail, revealing the precise 3D arrangement of atoms, while powder XRD is an indispensable tool for rapid phase identification and polymorph analysis.[9][13] By understanding the principles, advantages, and limitations of these techniques, and by following robust experimental protocols, researchers can confidently elucidate the molecular architecture of their synthesized compounds, paving the way for the development of safe and effective new medicines.
Purity Assessment of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one: A Comparative Guide to HPLC and NMR Methods
< For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental data. The presence of i...
Author: BenchChem Technical Support Team. Date: December 2025
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For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental data. The presence of impurities can significantly alter the chemical and biological properties of a compound, leading to misleading results. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
Comparative Performance Analysis
Both HPLC and quantitative NMR (qNMR) are robust methods for purity determination, each offering distinct advantages. HPLC is widely used for its high sensitivity and resolving power, making it ideal for detecting trace impurities. In contrast, qNMR is a primary analytical method that can provide direct quantification without the need for a specific reference standard of the analyte, by using a certified internal standard.[1][2]
Parameter
HPLC with UV Detection
Quantitative ¹H NMR (qNMR)
Principle
Separation based on differential partitioning between a mobile and stationary phase.
Signal intensity is directly proportional to the number of nuclei.[3]
Purity Calculation
Area percent of the main peak relative to all peaks.
Ratio of the integral of an analyte signal to a certified internal standard.[4]
This protocol outlines a general reverse-phase HPLC method for the analysis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
1. Instrumentation and Reagents:
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Sample Solvent: 50:50 Acetonitrile:Water.
Reference Standard: A certified reference standard of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.
2. Sample Preparation:
Standard Solution: Accurately weigh and dissolve the reference standard in the sample solvent to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for linearity checks.
Sample Solution: Accurately weigh and dissolve the synthesized 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in the sample solvent to a final concentration of approximately 0.5 mg/mL.
3. Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30°C.
Detection Wavelength: 265 nm.
Gradient Elution:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-20 min: 95% to 5% B
20-25 min: 5% B (re-equilibration)
4. Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative ¹H NMR (qNMR) Protocol
This protocol describes a method for determining the absolute purity of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one using an internal standard.[7]
1. Instrumentation and Reagents:
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard's signals should not overlap with the analyte's signals.[2]
To further clarify the experimental processes and the comparative logic, the following diagrams are provided.
HPLC Experimental Workflow
qNMR Experimental Workflow
Method Selection Logic
Conclusion
Both HPLC and qNMR are highly effective and reliable for assessing the purity of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. The choice between the two techniques often depends on the specific requirements of the analysis. HPLC is the preferred method for detecting and quantifying trace-level impurities due to its superior sensitivity. On the other hand, qNMR is invaluable for its ability to provide an absolute purity value without a dedicated reference standard of the analyte, while simultaneously confirming the compound's structure. For comprehensive characterization, employing both techniques can be a powerful, orthogonal approach, ensuring the highest confidence in the quality of the compound.
Comparative Guide to the Mechanistic Pathways of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of reaction mechanisms involving 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a versatile building block in the synth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction mechanisms involving 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a versatile building block in the synthesis of a wide array of heterocyclic compounds. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in synthetic strategy and catalyst selection.
I. Introduction to the Reactivity of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
3-Amino-5,5-dimethyl-2-cyclohexen-1-one, an enaminone, is a valuable precursor in organic synthesis due to its dual nucleophilic and electrophilic nature. The presence of the amino group, the enone system, and the reactive carbonyl group allows for a variety of transformations, including condensations, cycloadditions, and multicomponent reactions. These reactions are pivotal in the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This guide explores several key reaction pathways, comparing their efficiencies and mechanistic intricacies.
II. Comparative Analysis of Synthetic Methodologies
The following tables summarize quantitative data from various synthetic routes utilizing 3-Amino-5,5-dimethyl-2-cyclohexen-1-one and related enaminones, offering a comparison of their performance under different catalytic conditions and with various reactants.
Table 1: Synthesis of 2,2'-Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) Derivatives
Aldehyde Reactant
Catalyst
Solvent
Method
Time (min)
Yield (%)
Benzaldehyde
Silica supported diphenic acid
Ethanol
Reflux
30
95
4-Chlorobenzaldehyde
Silica supported diphenic acid
Ethanol
Reflux
25
98
4-Nitrobenzaldehyde
Silica supported diphenic acid
Ethanol
Reflux
20
96
4-Methylbenzaldehyde
Silica supported diphenic acid
Ethanol
Reflux
35
92
Benzaldehyde
Silica supported diphenic acid
None
Grinding
15
92
4-Chlorobenzaldehyde
Silica supported diphenic acid
None
Grinding
10
96
4-Nitrobenzaldehyde
Silica supported diphenic acid
None
Grinding
10
94
4-Methylbenzaldehyde
Silica supported diphenic acid
None
Grinding
20
90
Data sourced from a study on the synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives.[1]
Table 2: Synthesis of Various Heterocyclic Compounds from Enaminones
Starting Enaminone
Reactant(s)
Product Type
Solvent
Conditions
Yield (%)
Enaminone 2
o-aminophenol
Benzoxazole derivative
Acetic Acid
Reflux, 8h
63
Enaminone 2
1,4-benzoquinone
Acridine derivative
Acetic Acid
Stirred, overnight, rt
55
Enaminone 2
Phenyl isothiocyanate, Ethyl cyanoacetate, Sulfur
Thiophene derivative
Dioxane/Piperidine
Reflux, 6h
60
Enaminone 2
Malononitrile, Hydrazine hydrate
Pyrazole derivative
Ethanol
Reflux, 5h
75
Data from a study on the utility of an enaminone as a precursor for new azole systems.[2]
Table 3: Synthesis of 3-Amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one
Reactants
Solvent
Temperature
Time
Yield (%)
3-Amino-5,5-dimethylcyclohex-2-enone, Potassium salt of alpha-nitro acetaldehyde
Methanol, Acetic Acid
Room Temperature
5 days
55
Data from the synthesis and crystal structure analysis of the title compound.[3]
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,2'-Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) Derivatives (Reflux Method) [1]
A mixture of an aromatic aldehyde (1 mmol), 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (2 mmol), and silica supported diphenic acid (0.05 g) in ethanol (10 mL) is refluxed for the appropriate time as monitored by TLC.
After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
The catalyst is separated by filtration.
The filtrate is washed with distilled water and dried over anhydrous Na₂SO₄.
The solvent is evaporated to obtain the crude product, which is then recrystallized from ethanol.
Protocol 2: Synthesis of a Benzoxazole Derivative [2]
A mixture of enaminone 2 (1.21 g, 5 mmol) and o-aminophenol (0.55 mL, 5 mmol) in glacial acetic acid (25 mL) is refluxed for 8 hours.
The solvent is partially removed under reduced pressure.
The resulting precipitate is collected by filtration and recrystallized from ethanol to yield the pure product.
Protocol 3: Synthesis of 3-Amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one [3]
A mixture of 3-amino-5,5-dimethylcyclohex-2-enone (140 mg, 1 mmol) and the potassium salt of alpha-nitro acetaldehyde (190 mg, 1.5 mmol) in methanol (2 mL) and acetic acid (2 mL) is stirred for 5 days at room temperature.
The solvents are removed under reduced pressure.
The residue is purified by flash chromatography on silica gel using a mixture of chloroform, hexane, acetone, and methanol (9:7:1:1) as the eluent.
The appropriate fraction is collected and crystallized from methanol to yield the final product.
IV. Mechanistic Pathways and Visualizations
The versatility of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in synthesis stems from several key mechanistic pathways. Below are visualizations of proposed mechanisms for selected reactions.
A. Knoevenagel/Michael Reaction for the Synthesis of 2,2'-Arylmethylenebis Derivatives
The synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives proceeds via an initial Knoevenagel condensation between an aromatic aldehyde and dimedone, followed by a Michael addition of a second dimedone molecule.
Efficacy of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one as a Synthon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the efficacy of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one as a synthon in organic synthesis, with a focus on its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one as a synthon in organic synthesis, with a focus on its application in multicomponent reactions for the construction of heterocyclic scaffolds. Its performance is compared with a common alternative, ethyl acetoacetate, in the context of the Hantzsch reaction for the synthesis of polyhydroquinoline derivatives.
Introduction to 3-Amino-5,5-dimethyl-2-cyclohexen-1-one as a Synthon
3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a cyclic β-enaminone, is a versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites, including a nucleophilic amino group and α-carbon, as well as an electrophilic carbonyl carbon. This arrangement allows it to participate in a variety of chemical transformations, making it a valuable synthon for the synthesis of diverse heterocyclic compounds, many of which are of interest in medicinal chemistry. A significant application of this synthon is in multicomponent reactions, such as the Hantzsch pyridine synthesis, where it can be generated in situ from dimedone and an ammonia source.
Comparative Efficacy in Polyhydroquinoline Synthesis
The Hantzsch reaction is a classic multicomponent reaction used to synthesize dihydropyridines and their derivatives, such as polyhydroquinolines. A common variant of this reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), a cyclic 1,3-dicarbonyl compound (like dimedone, the precursor to our target synthon), and ammonium acetate. In this context, both the enaminone derived from dimedone and the enamine derived from ethyl acetoacetate act as key intermediates.
The following table summarizes the yields of various polyhydroquinoline derivatives synthesized via a one-pot, four-component Hantzsch reaction involving an aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate. This reaction exemplifies a scenario where both synthons are utilized for the construction of the final product.
Aldehyde
Catalyst/Conditions
Product
Yield (%)
Reference
4-Chlorobenzaldehyde
Ceric Ammonium Nitrate (CAN), Solvent-free, RT, 1-2.5 h
The high yields (typically 85-95%) achieved in these one-pot, four-component reactions demonstrate that the enaminone derived from dimedone is a highly effective synthon for the construction of the polyhydroquinoline scaffold.[1][2] The reaction proceeds efficiently with a variety of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. The mild reaction conditions (often room temperature and solvent-free) further highlight the utility of this approach.[1]
While this data does not allow for a direct quantitative efficacy comparison between 3-Amino-5,5-dimethyl-2-cyclohexen-1-one and ethyl acetoacetate in terms of reaction rate or yield for a specific bond formation, it confirms that the dimedone-derived enaminone is an excellent and widely used partner in this type of transformation, consistently leading to high product yields.
Experimental Protocols
General Protocol for the Synthesis of Polyhydroquinoline Derivatives via Hantzsch Reaction
This protocol is a representative example of the one-pot synthesis of polyhydroquinolines where 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is generated in situ from dimedone and ammonium acetate.
Materials:
Aromatic aldehyde (1 mmol)
Dimedone (1 mmol)
Ethyl acetoacetate (1 mmol)
Ammonium acetate (1.5 mmol)
Ceric Ammonium Nitrate (CAN) (0.5 mmol) - Note: Other catalysts or catalyst-free conditions with solvent can also be employed.[2]
Ethanol (for recrystallization)
Procedure:
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), ammonium acetate (1.5 mmol), and ceric ammonium nitrate (0.5 mmol).
Stir the mixture at room temperature for the appropriate time (typically 1-2.5 hours).[1]
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, add water to the reaction mixture to precipitate the solid product.
Collect the crude product by vacuum filtration and wash with water.
To remove impurities, wash the solid with n-hexane.
Purify the crude product by recrystallization from ethanol to obtain the pure polyhydroquinoline derivative.[1]
Visualizations
Hantzsch reaction pathway for polyhydroquinolines.
Experimental workflow for polyhydroquinoline synthesis.
Conclusion
3-Amino-5,5-dimethyl-2-cyclohexen-1-one, often generated in situ from dimedone, is a highly effective and versatile synthon for the construction of complex heterocyclic molecules. Its application in the four-component Hantzsch synthesis of polyhydroquinolines consistently results in high yields under mild conditions. While a direct quantitative comparison with acyclic β-enaminones like ethyl 3-aminocrotonate for the synthesis of identical products is not extensively documented, the widespread and successful use of the dimedone-derived enaminone in these multicomponent reactions underscores its high efficacy and reliability as a building block in modern organic synthesis. For researchers and drug development professionals, 3-Amino-5,5-dimethyl-2-cyclohexen-1-one represents a valuable and efficient tool for the synthesis of diverse and potentially bioactive heterocyclic scaffolds.
Unraveling Enaminone Reaction Mechanisms: A Comparative Guide to Isotope Labeling Studies
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for innovation. Enaminones, versatile building blocks in organic synthesis, under...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for innovation. Enaminones, versatile building blocks in organic synthesis, undergo a variety of reactions whose pathways can be elucidated with precision using isotope labeling techniques. This guide provides a comparative overview of how isotopic substitution (²H, ¹³C, and ¹⁵N) is employed to unravel enaminone reaction mechanisms, supported by experimental data and detailed protocols.
Isotope labeling serves as a powerful tool to trace the fate of atoms throughout a chemical transformation, providing invaluable insights into bond-forming and bond-breaking steps. By replacing an atom with its heavier, non-radioactive isotope, researchers can introduce a "tag" that can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, the substitution of hydrogen with deuterium can induce a kinetic isotope effect (KIE), a change in the reaction rate that reveals whether a specific C-H bond is broken in the rate-determining step of the reaction.
Comparing Isotope Labeling Strategies in Enaminone Reactions
The choice of isotope and labeling position is crucial for designing an effective mechanistic study. Deuterium labeling is often used to probe kinetic isotope effects, while ¹³C and ¹⁵N labeling are ideal for tracking the carbon and nitrogen backbone of the enaminone molecule through complex rearrangements and cycloadditions.
Isotope
Typical Application in Enaminone Chemistry
Advantages
Common Analytical Techniques
Deuterium (²H)
Probing Kinetic Isotope Effects (KIE) in reactions involving C-H bond cleavage, such as oxidation or deprotonation.
Significant mass difference leads to easily measurable KIEs. Relatively inexpensive labeling reagents.
¹H NMR, Mass Spectrometry
Carbon-13 (¹³C)
Tracing the carbon skeleton in cycloadditions, rearrangements, and fragmentations.
Allows for unambiguous determination of bond formations and cleavages.
¹³C NMR, Mass Spectrometry
Nitrogen-15 (¹⁵N)
Investigating the role of the nitrogen atom in reactions, such as nucleophilic attack or participation in ring formation.
Provides direct information on the fate of the nitrogen atom.
¹⁵N NMR, Mass Spectrometry
Case Study: Deuterium Labeling to Elucidate the Mechanism of Enaminone Oxidation
A key application of isotope labeling is in understanding the metabolism of drug candidates that contain an enaminone moiety. For instance, the oxidation of nitrogenous heterocycles by aldehyde oxidase (AO) can be a metabolic liability. Isotope labeling studies have been instrumental in understanding the mechanism of this process.
One study focused on the synthesis of monodeuterated enaminones to probe the kinetic isotope effect of AO-mediated oxidation[1]. The rate-limiting step of this enzymatic reaction is often the cleavage of a C-H bond adjacent to a nitrogen atom. By replacing this hydrogen with deuterium, a significant decrease in the rate of metabolism can be observed if this bond is indeed broken in the rate-determining step.
Experimental Data: Isotopic Fidelity in Deuterated Enaminone Synthesis
The synthesis of specifically deuterated enaminones with high isotopic purity is crucial for accurate mechanistic studies. A two-step procedure involving a Claisen condensation with deuterated methyl formate (DCO₂Me) followed by reaction with dimethylamine has been shown to be effective[1].
Data summarized from a study on the synthesis of deuterated enaminones with high isotopic fidelity[1]. Deuterium incorporation was determined by ¹H NMR spectroscopy.
Proposed Mechanistic Investigations Using ¹³C and ¹⁵N Labeling
While detailed experimental studies for ¹³C and ¹⁵N labeling in many enaminone reactions are not as prevalent in the literature, the following sections outline proposed experimental designs to distinguish between plausible mechanistic pathways for common enaminone reactions.
Cycloaddition Reactions: A [4+2] Cycloaddition Example
Enaminones can participate as the diene component in Diels-Alder type reactions. To confirm the concerted or stepwise nature of this cycloaddition, a ¹³C-labeled enaminone can be utilized.
Hypothetical Mechanisms:
Concerted [4+2] Cycloaddition: The new C-C bonds are formed in a single transition state.
Stepwise Mechanism: A zwitterionic or diradical intermediate is formed prior to ring closure.
By synthesizing an enaminone with a ¹³C label at the carbonyl carbon, the position of the label in the final product can be determined. In a concerted mechanism, the label would be expected at a specific position in the cycloadduct. A stepwise mechanism might lead to scrambling of the label if intermediates can undergo rearrangements.
Reactions with Electrophiles: N- vs. C-Alkylation
Enaminones possess two nucleophilic centers: the nitrogen atom and the α-carbon. The site of attack by an electrophile can be determined using ¹⁵N labeling.
Hypothetical Mechanisms:
N-Alkylation: The nitrogen atom acts as the nucleophile.
C-Alkylation: The α-carbon acts as the nucleophile.
Synthesizing a ¹⁵N-labeled enaminone and reacting it with an alkyl halide would allow for the determination of the product structure by ¹⁵N NMR or mass spectrometry, thus distinguishing between N- and C-alkylation products.
Experimental Protocols
General Procedure for the Synthesis of Monodeuterated Enaminones[1]
Step 1: Claisen Condensation with DCO₂Me
To a solution of sodium methoxide (1.2 equiv.) in anhydrous THF at 0 °C is added the methyl ketone (1.0 equiv.). The mixture is stirred for 10 minutes, followed by the addition of deuterated methyl formate (DCO₂Me, 1.1 equiv.). The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether to afford the intermediate sodium enolate.
Step 2: Amination
The sodium enolate (1.0 equiv.) and dimethylamine hydrochloride (1.2 equiv.) are suspended in methanol and heated to reflux for 4-6 hours. The reaction mixture is cooled, and the solvent is evaporated. The residue is partitioned between dichloromethane and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deuterated enaminone. The product is then purified by column chromatography or recrystallization.
Mandatory Visualizations
Logical Workflow for Isotope Labeling Studies
Caption: Workflow for elucidating reaction mechanisms using isotope labeling.
Signaling Pathway for Distinguishing N- vs. C-Alkylation
Caption: Differentiating N- vs. C-alkylation using ¹⁵N labeling.
Proper Disposal of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one: A Procedural Guide
For Immediate Reference: The primary and mandated procedure for the disposal of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is to transfer the material to a licensed hazardous waste disposal company. Under no circumstances s...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Reference: The primary and mandated procedure for the disposal of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is to transfer the material to a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (CAS No. 873-95-0). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 3-Amino-5,5-dimethyl-2-cyclohexen-1-one with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood. Based on available safety data sheets, this compound is associated with the following hazards:
Use in a well-ventilated area or with a respirator.
Step-by-Step Disposal Protocol
The disposal of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a regulated process that requires careful execution. The following steps outline the standard operating procedure for its safe disposal.
Step 1: Waste Identification and Segregation
Clearly label the waste container as "Hazardous Waste: 3-Amino-5,5-dimethyl-2-cyclohexen-1-one". Ensure that this waste stream is segregated from other laboratory waste to prevent accidental mixing with incompatible materials, such as strong oxidizing agents or strong acids.
Step 2: Containerization
Use a designated, leak-proof, and chemically compatible container for accumulating the waste. The container must be kept tightly closed when not in use. Do not overfill the container; a general guideline is to not exceed 80% of its capacity.
Step 3: Internal Laboratory Procedures
Follow your institution's internal hazardous waste procedures. This typically involves moving the properly labeled and sealed container to a designated satellite accumulation area within the laboratory.
Step 4: Contacting Environmental Health and Safety (EHS)
Notify your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. The EHS office will coordinate with a licensed waste disposal contractor.
Step 5: Documentation
Maintain accurate records of the amount of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one being disposed of, in accordance with your institution's policies and local regulations.
Disposal Workflow
Handling
Essential Safety and Operational Guide for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (CAS No: 873-95-0). The following procedures are designed for resear...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (CAS No: 873-95-0). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a chemical that requires careful handling due to its potential hazards. The primary risks include irritation to the skin, eyes, and respiratory system.[1] Adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Summary of Hazards
Hazard Statement Code
Description
H315
Causes skin irritation
H319
Causes serious eye irritation
H335
May cause respiratory irritation
H302
Harmful if swallowed
H332
Harmful if inhaled
Table 2: Recommended Personal Protective Equipment (PPE)
To protect skin and personal clothing from contamination.
Respiratory Protection
Use only in a well-ventilated area or under a fume hood.[2][4] A dust mask (type N95 or equivalent) may be necessary if handling the solid form creates dust.[1]
To avoid inhalation of dust or vapors which may cause respiratory tract irritation.[4]
Operational Handling Protocol
A systematic approach to handling 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is crucial for safety.
Step 1: Pre-Handling Preparations
Consult the Safety Data Sheet (SDS): Always review the most current SDS for the specific product you are using.
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
Assemble PPE: Don the complete set of recommended PPE as detailed in Table 2.
Locate Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible.[2]
Step 2: Chemical Handling
Avoid Dust Formation: When handling the solid, minimize the creation of dust.
Prevent Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2][5]
No Consumption: Do not eat, drink, or smoke in the handling area.[4]
Labeling: Ensure all containers are clearly and accurately labeled.
Step 3: Post-Handling Procedures
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2][6]
Clothing: Remove any contaminated clothing and wash it before reuse.[2][6]
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from strong oxidizing agents and strong acids.[2]
Emergency Procedures
In the event of exposure, immediate action is critical.
Table 3: First-Aid Measures
Exposure Route
First-Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact
Wash the affected area immediately with plenty of soap and water. If skin irritation persists, seek medical advice.[2][6]
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion
Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[2]
Disposal Plan
Proper disposal of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
Collect all waste material, including leftover chemical and any contaminated disposables (e.g., gloves, wipes), in a designated, properly labeled hazardous waste container.
Step 2: Waste Storage
Store the waste container in a secure, designated waste accumulation area within the laboratory. Ensure the container is kept closed.
Step 3: Final Disposal
Dispose of the contents and the container in accordance with all applicable local, regional, national, and international regulations.[2][4]
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by an approved waste disposal company.[2][3] Do not dispose of this chemical down the drain or in regular trash.[3]